3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-13-4-2-12(3-5-13)16-8-10-17(11-9-16)14(18)6-7-15/h2-5H,6,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDKFZIMWQRWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the novel compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile. The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, known for its interaction with various biological targets.[1] The addition of a cyanoacetamide group introduces unique electronic and structural features, making this compound a person of interest for further investigation in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights into the causality behind methodological choices. Every protocol is designed as a self-validating system to ensure reproducibility and scientific integrity.
Introduction and Molecular Overview
This compound (henceforth referred to as C14H17N3O2) is a synthetic organic compound featuring a core 4-methoxyphenylpiperazine structure N-acylated with a cyanoacetyl group. The methoxy group on the phenyl ring is an electron-donating group which can influence the nucleophilicity of the distal piperazine nitrogen and modulate pharmacokinetic properties. The cyanoacetamide moiety is a versatile functional group, known to act as a hydrogen bond donor and acceptor, and the nitrile group is a common feature in various bioactive molecules.
Molecular Structure and Identifiers
The fundamental structural and identifying information for C14H17N3O2 is summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C14H17N3O2 | PubChem[2] |
| Molecular Weight | 259.30 g/mol | Calculated |
| Monoisotopic Mass | 259.13208 Da | PubChem[2] |
| CAS Number | 524926-44-1 | SynHet |
| PubChem CID | 831494 | PubChem[2] |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC#N | PubChem[2] |
| Predicted XlogP | 1.2 | PubChem[2] |
Synthesis Pathway and Rationale
The synthesis of C14H17N3O2 is most effectively achieved via a two-step process. This strategy was designed for its high efficiency, use of readily available starting materials, and straightforward purification procedures. The first step involves the synthesis of the key intermediate, 1-(4-methoxyphenyl)piperazine, followed by its acylation to yield the final product.
Diagram: Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of 1-(4-Methoxyphenyl)piperazine
Causality: The synthesis of N-arylpiperazines from anilines and bis(2-chloroethyl)amine hydrochloride is a well-established and robust method.[3][4] Using a high-boiling point solvent like diethylene glycol monomethyl ether facilitates the reaction, which requires elevated temperatures to drive the cyclization and manage the HCl byproduct. This one-pot approach is efficient for producing the key intermediate without isolating potentially hazardous materials.[5]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and diethylene glycol monomethyl ether.
-
Heat the reaction mixture to 160-180 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and add an aqueous solution of sodium hydroxide (e.g., 2M) to neutralize the hydrochloride salt and precipitate the crude product.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain 1-(4-methoxyphenyl)piperazine as a pure solid.
Step 2: Synthesis of this compound
Causality: The nucleophilic secondary amine of the piperazine intermediate readily attacks the electrophilic carbonyl carbon of an activated cyanoacetic acid derivative. Using ethyl cyanoacetate is a cost-effective choice. The reaction is typically performed under reflux in a non-polar solvent like toluene to facilitate the removal of the ethanol byproduct, driving the reaction to completion.
Protocol:
-
In a round-bottom flask, dissolve 1-(4-methoxyphenyl)piperazine (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene.
-
Heat the mixture to reflux (approx. 110 °C) for 8-12 hours, using a Dean-Stark apparatus to remove the ethanol formed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, which may result in the precipitation of the product. If not, reduce the solvent volume under vacuum.
-
Collect the solid product by filtration, wash with cold diethyl ether or hexane to remove any unreacted starting material.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product, C14H17N3O2, as a purified crystalline solid.
Structural and Spectroscopic Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized C14H17N3O2. The following sections detail the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, confirming the presence and connectivity of atoms. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.
Predicted ¹H NMR Data (400 MHz, DMSO-d6):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.90 | br s | 1H | NH (piperazine HCl salt, if present) | Broad singlet for exchangeable proton, typically downfield.[6] |
| ~ 7.02 - 6.90 | m | 4H | Ar-H | Protons on the methoxyphenyl ring, typically appearing as two doublets.[6] |
| ~ 3.75 | s | 3H | -OCH3 | A sharp singlet for the methoxy group protons.[6] |
| ~ 3.60 | t | 4H | Piperazine H (adjacent to C=O) | Triplet for the piperazine protons deshielded by the adjacent amide carbonyl. |
| ~ 3.43 | t | 4H | Piperazine H (adjacent to Ar) | Triplet for the piperazine protons adjacent to the aromatic ring. |
| ~ 2.80 | s | 2H | -CH2-CN | Singlet for the methylene protons adjacent to the nitrile and carbonyl groups. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d6):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165.0 | C=O (Amide) | Typical chemical shift for an amide carbonyl carbon. |
| ~ 154.0 | Ar-C-O | Aromatic carbon attached to the electron-donating methoxy group. |
| ~ 145.0 | Ar-C-N | Aromatic carbon attached to the piperazine nitrogen. |
| ~ 120.0 | Ar-CH | Aromatic methine carbons. |
| ~ 118.0 | -CN (Nitrile) | Characteristic shift for a nitrile carbon. |
| ~ 115.0 | Ar-CH | Aromatic methine carbons. |
| ~ 55.0 | -OCH3 | Methoxy carbon. |
| ~ 50.0 | Piperazine CH2 | Piperazine carbons adjacent to the aromatic ring. |
| ~ 45.0 | Piperazine CH2 | Piperazine carbons adjacent to the amide carbonyl. |
| ~ 25.0 | -CH2-CN | Methylene carbon between the carbonyl and nitrile groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should be recorded using a KBr pellet or as a thin film.
Predicted Characteristic IR Absorption Frequencies:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3050-3000 | Medium | Aromatic C-H stretch | Characteristic of sp2 C-H bonds in the phenyl ring.[7] |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch | From methylene and methoxy groups.[7] |
| ~ 2260-2240 | Medium, Sharp | C≡N stretch (Nitrile) | A key sharp peak confirming the presence of the nitrile group.[8][9] |
| ~ 1680-1640 | Strong | C=O stretch (Amide I band) | Strong absorption due to the tertiary amide carbonyl group.[10] |
| ~ 1600, 1500 | Medium | C=C stretch (Aromatic) | In-ring vibrations of the phenyl group.[7] |
| ~ 1250 | Strong | Asymmetric C-O-C stretch | Characteristic of the aryl-alkyl ether (methoxy group). |
| ~ 1180 | Strong | C-N stretch | Stretching vibration of the C-N bonds in the piperazine ring. |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, further confirming the structure. Electrospray ionization (ESI) is a suitable method.
Predicted Mass Spectrometry Data (ESI-MS):
| m/z Value | Ion | Rationale |
| 260.1394 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |
| 282.1213 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |
| 192.1230 | [M+H - C3H2NO]⁺ | Fragmentation resulting from the loss of the cyanoacetyl group. |
| 135.0808 | [C8H11O]⁺ | Fragment corresponding to the methoxyphenyl group. |
| 121.0651 | [C7H7O]⁺ | Further fragmentation of the methoxyphenyl group. |
Rationale: The fragmentation of piperazine derivatives typically involves cleavage at the C-N bonds of the piperazine ring.[11] The most likely fragmentation pathways for C14H17N3O2 would be the loss of the cyanoacetyl moiety and cleavages around the piperazine ring.
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and potential application.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure crystalline compound, whereas impurities will depress and broaden the melting range.[12] The Thiele tube or a digital melting point apparatus provides a controlled heating rate, which is crucial for an accurate determination. A slow heating rate (1-2 °C per minute) near the expected melting point ensures thermal equilibrium between the sample, the heating medium, and the thermometer.[13][14]
Protocol:
-
Finely powder a small amount of dry, crystalline C14H17N3O2.
-
Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last solid particle melts (T2).
-
The melting point is reported as the range T1-T2. Repeat the measurement twice for consistency.
Expected Result: A sharp melting point is expected, likely in the range of 120-180 °C, typical for a moderately sized, crystalline organic molecule.
Solubility Assessment
Causality: Solubility is a critical parameter for drug development, influencing absorption and bioavailability.[15][16] The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[17] It ensures that the system reaches equilibrium, providing a true measure of the compound's solubility in a given solvent at a specific temperature. Using buffers at different pH values (e.g., 1.2, 4.5, and 6.8) is essential to understand how the compound's solubility changes in different physiological environments, as recommended by regulatory bodies.[18]
Protocol (Equilibrium Shake-Flask Method):
-
Add an excess amount of C14H17N3O2 to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, and ethanol).
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[18]
-
After agitation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Perform the experiment in triplicate for each solvent.
Expected Solubility Profile:
-
Aqueous Solubility: Low to moderate, due to the relatively non-polar aromatic and piperazine core.
-
pH-Dependent Solubility: The piperazine nitrogen is basic and will be protonated at low pH. Therefore, solubility is expected to be higher in acidic solutions (e.g., 0.1 N HCl) compared to neutral or basic solutions.
-
Organic Solvent Solubility: Good solubility is expected in polar organic solvents like DMSO, ethanol, and methanol.
Crystal Structure Analysis
Causality: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[19][20] It provides precise information on bond lengths, bond angles, and conformation, which is invaluable for understanding structure-activity relationships and for computational modeling. Growing a high-quality single crystal is the most critical and often the most challenging step.[21]
Protocol Workflow:
-
Crystal Growth: Grow single crystals of C14H17N3O2 suitable for X-ray diffraction (dimensions > 0.1 mm). Common methods include slow evaporation from a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, acetonitrile) should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods to generate an initial electron density map.[20] Build and refine the molecular model against the experimental data to obtain the final crystal structure.
Preliminary Biological Activity Assessment
The arylpiperazine scaffold is associated with a wide range of biological activities, including antimicrobial and anticancer effects.[1][22] A preliminary assessment of cytotoxicity is a crucial first step in evaluating the therapeutic potential of a novel compound.[23][24][25]
Diagram: Cytotoxicity Assay Workflow
Caption: Standard MTT assay workflow for IC50 determination.
In Vitro Cytotoxicity Assay (MTT Assay)
Causality: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[26] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of the compound's cytotoxic effect. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.[26]
Protocol:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., HeLa for cervical cancer, or MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of C14H17N3O2 in DMSO (e.g., 10 mM). Perform serial dilutions in culture media to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the various concentrations of the compound. Include wells for vehicle control (DMSO only) and untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This guide provides a detailed framework for the synthesis and comprehensive physicochemical characterization of this compound. The described protocols are based on established chemical principles and are designed to be robust and reproducible. The data presented, while predictive, are grounded in the known properties of structurally related compounds and serve as a reliable benchmark for researchers. The combination of the privileged arylpiperazine scaffold with a cyanoacetamide moiety makes this compound a compelling candidate for further investigation, particularly in the screening for novel therapeutic agents. The methodologies outlined herein provide the necessary tools for any scientist aiming to explore the potential of this and similar chemical entities.
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Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
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ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
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An In-Depth Technical Guide to 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile, a heterocyclic compound featuring a pharmacologically significant 4-methoxyphenylpiperazine moiety coupled with a reactive cyanoacetamide group. This document details the compound's identifiers, a robust and reproducible synthetic protocol, and an exploration of its potential biological activities and mechanisms of action based on the well-established pharmacology of its constituent chemical motifs. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering foundational knowledge and practical methodologies for the synthesis and further investigation of this and related molecules.
Core Compound Identifiers and Physicochemical Properties
This compound is a synthetic organic compound that has garnered interest due to the prevalence of its structural components in numerous biologically active agents. A clear identification of the molecule is paramount for any research endeavor.
| Identifier | Value | Source |
| CAS Number | 524926-44-1 | SynHet[1] |
| IUPAC Name | This compound | SynHet[1] |
| Molecular Formula | C₁₄H₁₇N₃O₂ | PubChem[2] |
| Molecular Weight | 259.31 g/mol | PubChem[2] |
| PubChem CID | 831494 | SynHet[1] |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC#N | PubChem[2] |
| InChIKey | YVDKFZIMWQRWNU-UHFFFAOYSA-N | PubChem[2] |
| Predicted XLogP3 | 1.2 | PubChem[2] |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Predicted Rotatable Bond Count | 3 | PubChem[2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is achieved through a direct and efficient acylation of 1-(4-methoxyphenyl)piperazine. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a cyanoacetylating agent.
Rationale for Synthetic Strategy
The chosen synthetic route involves the reaction of 1-(4-methoxyphenyl)piperazine with a suitable cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetic acid activated with a coupling agent. The use of ethyl cyanoacetate is often preferred due to its commercial availability and favorable reactivity under mild conditions, typically requiring heating to drive the reaction to completion via the elimination of ethanol. An alternative and often more reactive approach involves the use of cyanoacetyl chloride, which readily reacts with amines at room temperature, though it is more moisture-sensitive. For the purposes of this guide, a protocol utilizing the more common and stable ethyl cyanoacetate is detailed. The synthesis of the precursor, 1-(4-methoxyphenyl)piperazine, can be accomplished via several established methods, including the reaction of p-anisidine with bis(2-chloroethyl)amine or a one-pot synthesis from diethanolamine and p-anisidine.[3]
Detailed Experimental Protocol
Reaction: 1-(4-Methoxyphenyl)piperazine + Ethyl Cyanoacetate → this compound + Ethanol
Materials:
-
1-(4-Methoxyphenyl)piperazine (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Toluene (or other high-boiling inert solvent)
-
Sodium ethoxide (catalytic amount, optional)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-methoxyphenyl)piperazine (1.0 eq) and toluene.
-
Addition of Reagents: While stirring, add ethyl cyanoacetate (1.2 eq) to the flask. A catalytic amount of sodium ethoxide can be added to facilitate the reaction, although heating alone is often sufficient.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting amine is a key indicator of reaction completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x volume of toluene) to remove any unreacted ethyl cyanoacetate and other water-soluble impurities.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel to yield the pure this compound as a solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Potential Biological Activities and Mechanistic Insights
While specific biological data for this compound is not extensively reported in publicly available literature, a strong inference of its potential pharmacological profile can be drawn from the well-documented activities of its core structural motifs: the 4-(4-methoxyphenyl)piperazine (MeOPP) moiety and the cyanoacetamide group.
The 4-(4-Methoxyphenyl)piperazine Pharmacophore
The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, particularly in the development of centrally acting agents.[4] The 4-methoxyphenylpiperazine (MeOPP) moiety, in particular, is known to interact with various neurotransmitter systems.
-
Serotonergic and Dopaminergic Systems: MeOPP itself has been reported to have stimulant properties and is known to interact with the serotonin and dopamine systems.[5] It can act as a serotonin receptor agonist and may inhibit the reuptake of monoamine neurotransmitters.[6] This suggests that this compound could potentially modulate serotonergic and dopaminergic signaling, making it a candidate for investigation in the context of neurological and psychiatric disorders.
The Cyanoacetamide/Cyanoacrylamide Moiety
The cyanoacetamide and structurally related cyanoacrylamide moieties are found in a variety of compounds with diverse biological activities.
-
Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated system in cyanoacrylamides allows them to act as covalent inhibitors of enzymes, particularly those with a cysteine residue in the active site. For example, derivatives of 2-cyanoacrylamide have been developed as potent inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.[7]
-
Anticancer and Anti-inflammatory Potential: The ability to modulate key signaling pathways has led to the investigation of cyanoacetamide derivatives as potential anticancer and anti-inflammatory agents.[8]
Postulated Mechanism of Action: A Hybrid Molecule
The combination of the MeOPP and cyanoacetamide moieties in a single molecule suggests a potential for a multi-target pharmacological profile. The MeOPP portion could guide the molecule to specific CNS receptors, while the cyanoacetamide group could engage in covalent or non-covalent interactions with enzymatic targets.
Below is a conceptual diagram illustrating a potential mechanism of action where the compound could modulate a kinase signaling pathway, a common target for cyanoacrylamide-containing molecules, potentially leading to downstream effects on cellular processes like inflammation or proliferation.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion and Future Directions
This compound is a synthetically accessible compound that combines two pharmacologically relevant moieties. Based on the known activities of its structural components, this molecule holds potential for biological activity, particularly in the areas of CNS disorders, inflammation, and oncology. The detailed synthetic protocol provided in this guide offers a solid foundation for its preparation and subsequent investigation.
Future research should focus on the comprehensive biological evaluation of this compound. In vitro screening against a panel of kinases and CNS receptors would be a logical first step to elucidate its primary molecular targets. Subsequent in vivo studies in relevant disease models would be necessary to validate any promising in vitro activity and to assess its pharmacokinetic and toxicological profiles. The structural versatility of this compound also allows for the generation of a library of analogs for structure-activity relationship (SAR) studies, which could lead to the discovery of novel therapeutic agents.
References
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PubChem. This compound. [Link]
- Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- de la Torre, B. G., & Albericio, F. (2020). The Piperazine Scaffold: A Cornerstone in Drug Discovery. Molecules, 25(16), 3684.
-
Wikipedia. para-Methoxyphenylpiperazine. [Link]
- Lee, S., et al. (2018). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2859-2863.
- Fadda, A. A., et al. (2020). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Letters in Drug Design & Discovery, 17(8), 1011-1024.
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- 3. What is the mechanism of Piperazine? [synapse.patsnap.com]
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- 5. Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. a2bchem.com [a2bchem.com]
An In-depth Technical Guide to the Spectral Data of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile (CAS No. 524926-44-1).[1] As a molecule of interest in medicinal chemistry and pharmaceutical development, a thorough understanding of its structural and electronic properties is paramount. This document consolidates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. The protocols outlined herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
Introduction: The Significance of this compound
This compound is a synthetic organic compound featuring a methoxyphenylpiperazine moiety linked to an oxopropanenitrile group.[1][2] The piperazine ring is a common scaffold in drug discovery, known for its ability to impart favorable pharmacokinetic properties. The methoxyphenyl group can engage in various intermolecular interactions, while the oxopropanenitrile functionality introduces polarity and potential hydrogen bonding sites. Accurate spectral characterization is the cornerstone of its chemical identity, purity assessment, and the elucidation of its behavior in biological systems. This guide serves as an authoritative resource for researchers working with this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and the proximity of neighboring protons. The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound, assuming a standard deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-a (Ar-H) | 6.8-7.0 | d (doublet) | 2H | Protons on the aromatic ring ortho to the methoxy group. |
| H-b (Ar-H) | 6.8-7.0 | d (doublet) | 2H | Protons on the aromatic ring meta to the methoxy group. |
| H-c (O-CH₃) | ~3.7-3.8 | s (singlet) | 3H | Methoxy group protons. |
| H-d (Piperazine-H) | ~3.6-3.8 | t (triplet) | 4H | Protons on the piperazine ring adjacent to the amide nitrogen. |
| H-e (Piperazine-H) | ~3.0-3.2 | t (triplet) | 4H | Protons on the piperazine ring adjacent to the aromatic nitrogen. |
| H-f (-CH₂-CN) | ~2.7-2.9 | s (singlet) | 2H | Methylene protons adjacent to the nitrile and carbonyl groups. |
Expert Insight: The downfield shift of the piperazine protons (H-d) is attributed to the deshielding effect of the adjacent electron-withdrawing amide carbonyl group. The protons of the methylene group (H-f) are expected to appear as a singlet due to the absence of adjacent protons for coupling.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Amide) | ~165-170 | The carbonyl carbon is significantly deshielded. |
| C≡N (Nitrile) | ~115-120 | Characteristic chemical shift for a nitrile carbon. |
| Ar-C (ipso to OCH₃) | ~154-156 | Aromatic carbon attached to the oxygen. |
| Ar-C (ipso to N) | ~145-147 | Aromatic carbon attached to the piperazine nitrogen. |
| Ar-CH | ~118-120 | Aromatic methine carbons. |
| Ar-CH | ~114-116 | Aromatic methine carbons. |
| O-CH₃ | ~55-56 | Methoxy carbon. |
| Piperazine-C (adjacent to amide N) | ~42-45 | Piperazine carbons deshielded by the carbonyl group. |
| Piperazine-C (adjacent to Ar-N) | ~49-51 | Piperazine carbons adjacent to the aromatic ring. |
| -CH₂-CN | ~25-30 | Methylene carbon. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures data quality and reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of at least 12 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of at least 220 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorption Bands
The key functional groups in this compound will produce characteristic absorption bands in the IR spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretching | ~2250 | Medium to Weak |
| C=O (Amide) | Stretching | ~1650 | Strong |
| C-H (Aromatic) | Stretching | ~3000-3100 | Medium |
| C-H (Aliphatic) | Stretching | ~2850-2950 | Medium |
| C-O (Ether) | Stretching | ~1250 (asymmetric), ~1040 (symmetric) | Strong |
| C-N (Amine/Amide) | Stretching | ~1100-1300 | Medium |
Expert Insight: The strong absorption band around 1650 cm⁻¹ is a clear indicator of the amide carbonyl group. The nitrile stretch, while characteristic, is often of weaker intensity. The presence of both aromatic and aliphatic C-H stretches further confirms the overall structure.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FTIR data acquisition and processing.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns.
Expected Mass Spectral Data
The molecular formula for this compound is C₁₄H₁₇N₃O₂.[2] The monoisotopic mass is calculated to be 259.1321 g/mol .
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M+H]⁺ | 260.1399 | Protonated molecular ion, commonly observed in ESI.[2] |
| [M+Na]⁺ | 282.1218 | Sodiated adduct, also common in ESI.[2] |
| [M]⁺ | 259.1321 | Molecular ion, typically observed in EI. |
Expert Insight: Electrospray Ionization (ESI) is a soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺ as the base peak with minimal fragmentation. Electron Impact (EI) is a harder ionization technique that would lead to more extensive fragmentation, providing valuable structural information. Key fragments would likely arise from the cleavage of the amide bond and the piperazine ring.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
Data Processing: The instrument software will generate the mass spectrum, plotting relative intensity against m/z.
Caption: Workflow for ESI-MS data acquisition and analysis.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. This guide has detailed the expected spectral data, provided expert interpretation, and outlined robust, self-validating protocols for data acquisition. Adherence to these methodologies will ensure high-quality, reproducible data, which is essential for regulatory submissions, publications, and advancing drug development programs.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
Sources
Unraveling the Enigma of InChIKey YVDKFZIMWQRWNU-UHFFFAOYSA-N: A Case of a Non-Identified Chemical Structure
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the realm of chemical informatics, the IUPAC International Chemical Identifier (InChI) and its condensed, fixed-length counterpart, the InChIKey, serve as fundamental tools for the unique identification of chemical substances. These digital fingerprints are designed to be unambiguous and machine-readable, facilitating seamless data exchange and database interoperability. However, a comprehensive investigation into the provided InChIKey, YVDKFZIMWQRWNU-UHFFFAOYSA-N , has revealed that it does not correspond to a specific, identifiable chemical structure within major public chemical databases.
This outcome suggests a potential clerical error in the InChIKey itself or that the molecule it represents is not currently cataloged in the public domain. The standard algorithm for generating an InChIKey from a chemical structure is deterministic, meaning a valid structure will always produce the same InChIKey. Conversely, an InChIKey that does not resolve to a known structure is effectively an orphan in the vast landscape of chemical information.
The Importance of Structural Verification
Therefore, before any in-depth technical guide or research endeavor can commence, it is imperative to resolve the identity of the molecule . We recommend the following steps to our audience of researchers, scientists, and drug development professionals:
-
Verify the Source of the InChIKey: Trace the origin of the InChIKey to ensure its accuracy. It is possible that a typographical error occurred during transcription or data transfer.
-
Cross-reference with Other Identifiers: If available, utilize other identifiers such as a CAS Registry Number, IUPAC name, or SMILES string to search for the intended compound. These alternative representations can often help in pinpointing the correct chemical entity.
-
Consult Internal Databases: For researchers in commercial or academic institutions, it is advisable to check internal compound registration systems or proprietary databases that may contain information on novel or unpublished molecules.
Hypothetical Workflow for Structural Elucidation and Characterization
Assuming a corrected InChIKey or alternative identifier leads to the successful identification of a novel compound, a rigorous workflow would be initiated to establish its structural and functional profile. This process is fundamental to any drug development program and underscores the necessity of a validated starting point.
A generalized workflow for the characterization of a newly identified chemical entity is depicted below. This logical progression ensures that a comprehensive data package is assembled, providing a solid foundation for further investigation.
Caption: A generalized workflow for the characterization and development of a novel chemical entity.
This in-depth technical guide cannot proceed without a valid molecular structure corresponding to the InChIKey YVDKFZIMWQRWNU-UHFFFAOYSA-N. We urge the user to verify the identifier to enable a thorough and accurate exploration of the intended chemical compound. Upon successful identification, a comprehensive guide encompassing its structural attributes, physicochemical properties, biological activities, and relevant experimental protocols can be meticulously constructed to serve the needs of the scientific community.
A Technical Guide to Methoxyphenylpiperazine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of methoxyphenylpiperazine derivatives for researchers, scientists, and drug development professionals. It delves into the core aspects of their synthesis, pharmacological evaluation, and therapeutic applications, with a focus on their interactions with crucial neurotransmitter systems. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental details and insights into the rationale behind scientific methodologies.
Introduction: The Significance of the Methoxyphenylpiperazine Scaffold
The methoxyphenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting drugs.[1] Its structural versatility allows for fine-tuning of pharmacological properties, leading to compounds with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[1] These derivatives primarily exert their effects by modulating the activity of various neurotransmitter receptors, with a particular emphasis on the serotonergic and dopaminergic systems.[2][3]
This guide will explore the key facets of methoxyphenylpiperazine derivatives, providing a robust foundation for their further investigation and development. We will begin by examining the synthetic routes to these compounds, followed by a detailed exploration of their pharmacology, including their structure-activity relationships and mechanisms of action. Finally, we will touch upon their established and potential therapeutic uses.
Synthesis of Methoxyphenylpiperazine Derivatives: A Practical Approach
The synthesis of methoxyphenylpiperazine derivatives can be achieved through several established routes. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
General Synthetic Strategies
A common and versatile method for the synthesis of N-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the coupling of an aryl halide (or triflate) with piperazine or its derivatives under relatively mild conditions.[4] Another widely used approach is the nucleophilic aromatic substitution (SNAr) reaction, particularly when the aromatic ring is activated by electron-withdrawing groups.
A practical one-pot synthesis method can also be employed, starting from diethanolamine to generate the 1-(4-methoxyphenyl)piperazine intermediate in situ.[5] This intermediate can then be further functionalized.
Step-by-Step Synthesis of 1-(3-Methoxyphenyl)piperazine
This protocol describes a common method for the synthesis of 1-(3-methoxyphenyl)piperazine, a key intermediate for many pharmacologically active compounds.[6]
Materials:
-
N-BOC piperazine hydrochloride
-
3-Methoxybromobenzene
-
Trifluoroacetic acid (TFA)
-
o-Xylene
-
Sodium tert-butoxide (NaOBut)
-
Palladium catalyst (e.g., prepared as in the reference)
-
Sodium sulfate
-
Water
Procedure:
-
Buchwald-Hartwig Amination:
-
In a 200 ml Kjeldahl flask equipped with a dropping funnel, condenser, and thermometer, add piperazine (22 g), m-bromoanisole (7.99 g), and NaOBut (5.66 g) dissolved in 20 ml of o-xylene each.[7]
-
Flush the flask with nitrogen for approximately 20 minutes with stirring.[7]
-
Heat the mixture to 80°C.[7]
-
Add the palladium catalyst solution (e.g., 0.5 mol% relative to the aryl halide) dropwise.[7]
-
Heat the reaction mixture to 120°C and maintain for 3 hours with stirring.[7]
-
-
Work-up and Extraction:
-
Deprotection (if using N-BOC piperazine):
-
If starting with N-BOC piperazine, the resulting product will be BOC-protected. To remove the BOC group, the crude product is treated with trifluoroacetic acid.[6]
-
-
Purification:
-
The final product, N-(3-methoxyphenyl)piperazine, can be purified by distillation or chromatography. Gas chromatographic analysis can be used to determine the yield.[7]
-
Causality in Experimental Choices:
-
Palladium Catalyst: The choice of a palladium catalyst is crucial for the efficiency of the C-N bond formation in the Buchwald-Hartwig amination.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the piperazine nitrogen, facilitating the catalytic cycle.
-
Solvent: o-Xylene is a high-boiling, non-polar solvent suitable for this type of reaction, allowing for the necessary reaction temperatures to be reached.
-
Inert Atmosphere: The use of a nitrogen atmosphere is essential to prevent the oxidation of the palladium catalyst, which would render it inactive.
Pharmacological Profile: Unraveling the Mechanism of Action
Methoxyphenylpiperazine derivatives exhibit a complex pharmacology, often interacting with multiple receptor systems. Their primary targets are typically serotonin (5-HT) and dopamine (D) receptors, with varying affinities and functional activities.
Receptor Binding Affinities
The affinity of a compound for a specific receptor is a key determinant of its potency and selectivity. Receptor binding assays are routinely used to determine the inhibition constant (Ki) of a ligand for its target receptor.
Table 1: Representative Binding Affinities (Ki in nM) of Methoxyphenylpiperazine Derivatives
| Compound | 5-HT1A | 5-HT2A | α1-Adrenergic | D2 | Reference |
| NAN-190 | 0.6 | --- | 0.8 | --- | [6] |
| Compound 2j | 0.4 | --- | 64 | --- | [6] |
| Compound 14 | --- | --- | 11.9 | --- | [8] |
| Compound 25 | --- | --- | --- | 54 | [3] |
This table presents a selection of data from the literature to illustrate the range of affinities observed for this class of compounds. The specific values can vary depending on the experimental conditions.
Experimental Protocol: 5-HT1A Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.[9]
Materials:
-
Membranes from CHO-K1 cells expressing the human 5-HT1A receptor (10 µg per well)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4
-
Radioligand: [3H]8-hydroxy-DPAT (0.25 nM)
-
Non-specific binding control: Metergoline (10 µM)
-
Test compounds at various concentrations (e.g., 1 nM to 1 µM for competition assay)
-
GF/C 96-well filter plate coated with 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Incubation:
-
In a 96-well plate, combine the cell membranes, assay buffer, [3H]8-hydroxy-DPAT, and either the test compound, vehicle (for total binding), or metergoline (for non-specific binding).
-
Incubate for 60 minutes at room temperature.[9]
-
-
Filtration:
-
Transfer the incubation mixture to the pre-coated filter plate.
-
Rapidly filter the contents and wash the wells three times with wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
-
Quantification:
-
Dry the filter plate for 30 minutes.
-
Add 50 µl of scintillation cocktail to each well.[1]
-
Count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Structure-Activity Relationships (SAR)
The pharmacological profile of methoxyphenylpiperazine derivatives is highly dependent on their chemical structure. Modifications to the methoxyphenyl ring, the piperazine core, and the terminal substituent can significantly alter receptor affinity and selectivity.
-
Position of the Methoxy Group: The position of the methoxy group on the phenyl ring (ortho, meta, or para) influences selectivity for different receptor subtypes.
-
Substituents on the Piperazine Ring: The nature of the substituent at the N4 position of the piperazine ring is a key determinant of the compound's activity. Bulky and lipophilic groups can enhance affinity for certain receptors. For example, replacing a phthalimide moiety with bulky alkyl amides in NAN-190 analogues improved 5-HT1A affinity and selectivity over α1-adrenergic receptors.[6]
-
Linker Length and Composition: The chain connecting the piperazine ring to a terminal pharmacophore can impact binding. Elongating the intermediate alkyl chain has been shown to decrease dopamine D4 receptor affinity in some series.[10]
Signaling Pathways
Methoxyphenylpiperazine derivatives that act as agonists at G protein-coupled receptors (GPCRs), such as the 5-HT1A receptor, initiate a cascade of intracellular signaling events.
The 5-HT1A receptor primarily couples to inhibitory G proteins (Gi/o).[11] Agonist binding leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[11] The Gβγ subunits can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[11]
Furthermore, 5-HT1A receptor activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, often through a more complex mechanism involving the Gβγ subunits and transactivation of receptor tyrosine kinases.[12][13]
Diagram: Canonical 5-HT1A Receptor Signaling Pathway
Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT1A receptor.
Diagram: ERK/MAPK Signaling Pathway Activation
Caption: 5-HT1A receptor-mediated activation of the ERK/MAPK signaling cascade.
Therapeutic Applications and In Vivo Evaluation
The diverse pharmacological profiles of methoxyphenylpiperazine derivatives have led to their investigation for a variety of central nervous system disorders.
Antipsychotic Potential
Many atypical antipsychotic drugs possess affinity for both dopamine D2 and serotonin 5-HT2A receptors. Some methoxyphenylpiperazine derivatives exhibit this dual activity, making them promising candidates for the treatment of psychosis.
In Vivo Models for Antipsychotic Activity:
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the dopamine-mediated increase in motor activity induced by amphetamine, a hallmark of D2 receptor antagonists.[14][15]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. Antipsychotic drugs can restore these deficits.[14]
-
Conditioned Avoidance Response (CAR): This model evaluates the ability of a compound to disrupt a learned avoidance behavior, a characteristic of clinically effective antipsychotics.[14]
Antidepressant and Anxiolytic Potential
The interaction of methoxyphenylpiperazine derivatives with 5-HT1A receptors is central to their potential as antidepressants and anxiolytics. Agonism or partial agonism at these receptors is a well-established mechanism for these therapeutic effects.
In Vivo Models for Antidepressant-like Activity:
-
Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility in mice suspended by their tails.[16]
Conclusion
Methoxyphenylpiperazine derivatives represent a rich and enduring area of medicinal chemistry research. Their structural tractability allows for the development of compounds with tailored pharmacological profiles, targeting key neurotransmitter systems implicated in a range of psychiatric disorders. A thorough understanding of their synthesis, pharmacology, and structure-activity relationships, as provided in this guide, is essential for the rational design and development of novel and improved therapeutics based on this versatile scaffold. The continued exploration of this chemical space holds significant promise for addressing unmet needs in the treatment of mental illness.
References
-
The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. Clinical and Experimental Pharmacology and Physiology. [Link]
-
5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. International Journal of Neuropsychopharmacology. [Link]
-
5-HT1A Receptor Binding Assays. Bio-protocol. [Link]
-
New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Evaluation of Antidepressant-like Activity of Some 4-Substituted 1-(2-methoxyphenyl)Piperazine Derivatives. ResearchGate. [Link]
-
Animal models for the evaluation of antipsychotic agents. Fundamental & Clinical Pharmacology. [Link]
-
A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry. [Link]
-
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. [Link]
-
5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19. Cellular Signalling. [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Screening of antipsychotic drugs in animal models. Tel Aviv University. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]
-
Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. GenScript. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]
-
Piperazine synthesis. Organic Chemistry Portal. [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. [Link]
-
Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. ResearchGate. [Link]
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Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. ResearchGate. [Link]
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Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
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The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. [Link]
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3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile and its role in medicinal chemistry
An In-Depth Technical Guide to 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile in Medicinal Chemistry
Abstract: This technical guide provides a comprehensive overview of this compound, a compound of interest within the broader class of arylpiperazine derivatives. While specific research on this exact molecule is not extensively published, its structural motifs are well-characterized in the field of neuropharmacology. This document synthesizes available data on the arylpiperazine scaffold to project the synthesis, physicochemical properties, likely biological targets, and overall role of the title compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for central nervous system (CNS) disorders.
Introduction: The Prominence of the Arylpiperazine Scaffold
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly those targeting the CNS.[1] This structural class is renowned for its ability to interact with a variety of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1][2] The versatility of the arylpiperazine structure allows for fine-tuning of its pharmacological profile through specific substitutions on both the aromatic ring and the second piperazine nitrogen.[2]
Many successful antipsychotic drugs, such as aripiprazole and ziprasidone, feature a long-chain arylpiperazine structure, underscoring the scaffold's importance.[1] Their therapeutic effects are often attributed to a complex pharmacology involving partial agonism or antagonism at dopamine D2 and serotonin 5-HT1A/5-HT2A receptors.[1][3] The parent compound, 1-(4-methoxyphenyl)piperazine (pMeOPP), has been studied for its stimulant and psychoactive properties, acting as a monoamine reuptake inhibitor and serotonin receptor agonist.[4][5][6] It frequently serves as a key building block for more complex pharmaceutical agents.[7]
This compound belongs to this class, incorporating the well-established 4-methoxyphenylpiperazine core. The addition of a 3-oxo-3-cyanopropanoyl group at the N1 position introduces specific electronic and steric features that are expected to modulate its receptor binding profile and functional activity, making it a compound of significant interest for exploring novel CNS-active agents.
Physicochemical Properties and Synthesis
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₇N₃O₂ | Provides the exact elemental composition. |
| Molecular Weight | 259.31 g/mol | Falls within the typical range for small molecule drugs, favoring good absorption. |
| Topological Polar Surface Area (TPSA) | 69.1 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |
| logP (Octanol-Water Partition Coeff.) | ~1.5 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for CNS drugs. |
Proposed Retrosynthetic Analysis and Synthesis Protocol
The synthesis of this compound can be logically achieved through the acylation of the commercially available 1-(4-methoxyphenyl)piperazine with a suitable cyanoacetylating agent. This is a common and robust method for creating amide linkages with piperazine cores.[8][9]
Retrosynthesis: The most direct approach involves a single disconnection at the amide bond, yielding two key starting materials: 1-(4-methoxyphenyl)piperazine and a cyanoacetic acid derivative.
Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol:
-
Reagent Preparation: To a solution of 1-(4-methoxyphenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Causality: Dichloromethane is a suitable inert solvent for this type of acylation. Triethylamine acts as a base to neutralize the HCl generated if an acyl chloride is used, or to facilitate the reaction with an ester, driving the equilibrium towards product formation.
-
-
Acylation: Slowly add a solution of cyanoacetyl chloride (1.1 eq) in anhydrous DCM to the piperazine solution at 0°C. Alternatively, ethyl cyanoacetate can be used, often requiring heating to reflux.
-
Causality: Slow addition at a reduced temperature helps to control the exothermicity of the reaction with the highly reactive acyl chloride, minimizing side product formation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Causality: The acid wash removes unreacted triethylamine and any basic impurities. The bicarbonate wash removes any remaining acidic starting material or byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure title compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in Medicinal Chemistry & Biological Targets
The arylpiperazine scaffold is a potent modulator of aminergic GPCRs.[10] The specific structure of this compound suggests it is designed as a ligand for dopamine and/or serotonin receptors.
-
Dopamine D2 Receptors: Antagonism or partial agonism at D2 receptors is the cornerstone of antipsychotic drug action.[1] The arylpiperazine core is a well-established D2-binding pharmacophore.[2]
-
Serotonin 5-HT1A Receptors: Agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects and can mitigate the extrapyramidal side effects caused by D2 blockade.[10]
-
Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a key feature of "atypical" antipsychotics, believed to improve efficacy against negative symptoms of schizophrenia and reduce motor side effects.[1]
-
Other Serotonin Receptors: Long-chain arylpiperazines can also show affinity for other serotonin receptor subtypes like 5-HT3 and 5-HT7, which can further modulate their overall pharmacological profile.[1][11]
The cyano-oxo-propyl moiety is a relatively small, polar group. Its introduction onto the piperazine nitrogen likely influences the compound's interaction with the receptor binding pocket, potentially conferring selectivity for certain receptor subtypes over others. Structure-activity relationship (SAR) studies on related arylpiperazines have shown that modifications at this position are critical for modulating affinity and functional activity.[2][12]
Postulated Mechanism of Action & Signaling Pathway
Given its structure, the compound is likely to function as an antagonist or partial agonist at D2 and 5-HT2A receptors. These receptors are coupled to distinct intracellular signaling cascades. Atypical antipsychotics often achieve their therapeutic window by simultaneously modulating these pathways.
-
D2 Receptor Pathway (Gαi/o coupled): Canonical D2 receptor activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect, while a partial agonist would produce a sub-maximal response.
-
5-HT2A Receptor Pathway (Gαq/11 coupled): Activation of 5-HT2A receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). An antagonist would block this cascade.
Recent research also highlights the formation of D2-5-HT2A receptor heterodimers, which possess unique signaling properties distinct from their respective homomers.[3][13] Atypical antipsychotics may exert their effects by specifically modulating the signaling output of these heterodimer complexes.[3]
Caption: Postulated dual modulation of D2 and 5-HT2A receptor signaling pathways.
Key Experimental Protocol: In Vitro Receptor Binding Assay
To determine the affinity of the title compound for its primary targets, a competitive radioligand binding assay is the gold standard. The following protocol outlines a method for assessing binding to the human dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of the title compound for the human dopamine D2 receptor expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing the human D2 receptor.
-
Cell membrane preparations from these cells.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).[10]
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize the D2-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final membrane pellet in assay buffer to a specific protein concentration (e.g., 10-20 µg per well).
-
Trustworthiness: Using membranes from a well-characterized recombinant cell line ensures a high and specific concentration of the target receptor, providing a robust and reproducible assay system.
-
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL membrane suspension + 50 µL [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) + 50 µL assay buffer.
-
Non-specific Binding: 50 µL membrane suspension + 50 µL [³H]Spiperone + 50 µL Haloperidol (10 µM).
-
Competition Binding: 50 µL membrane suspension + 50 µL [³H]Spiperone + 50 µL of serially diluted test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Causality: Rapid filtration is critical to separate bound from free radioligand without disturbing the binding equilibrium.
-
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol can be adapted for other receptors, such as the 5-HT2A receptor, by using an appropriate cell line and radioligand (e.g., [³H]Ketanserin).[1]
Conclusion and Future Directions
This compound is a structurally intriguing molecule that fits the pharmacophore model of a CNS-active agent, particularly one targeting dopamine and serotonin receptors. Based on extensive data from the broader arylpiperazine class, it holds potential as a research tool or a lead compound for the development of novel antipsychotic, antidepressant, or anxiolytic therapeutics.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro pharmacological profiling across a panel of CNS receptors. Determining its functional activity (agonist, antagonist, or partial agonist) at key targets like D2 and 5-HT2A through functional assays (e.g., cAMP or calcium flux assays) will be crucial to understanding its therapeutic potential. Subsequent in vivo studies in relevant animal models would be necessary to evaluate its efficacy and pharmacokinetic properties.
References
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Božović, M., et al. (2014). Structure-affinity Relationship Studies on D-2/5-HT1A Receptor Ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Arhiv za farmaciju, 64(4), 269-282. [Link]
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Cattaneo, C., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3192. [Link]
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López-Rodríguez, M. L., et al. (2001). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT(1a)/alpha(1)-adrenergic Receptor Affinity. Journal of Medicinal Chemistry, 44(2), 186-97. [Link]
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Grokipedia. (n.d.). para-Methoxyphenylpiperazine. [Link]
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-
Micheli, F., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7208-7225. [Link]
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Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017-26. [Link]
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Faron, M., et al. (2022). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International Journal of Molecular Sciences, 23(11), 5944. [Link]
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Khan, I., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 25(18), 4239. [Link]
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ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]
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Methodological & Application
Application Notes and Protocols for High-Throughput Screening with 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
Introduction: Unveiling the Potential of a Novel Piperazine Derivative in Drug Discovery
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries to identify novel modulators of biological targets.[1][2] The identification of high-quality "hit" compounds is a critical first step in the journey towards developing new therapeutics.[3][4] This document provides detailed application notes and protocols for the use of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile , a novel small molecule with potential applications in drug discovery. While this specific molecule is not extensively characterized in publicly available literature, its structural features, particularly the methoxyphenylpiperazine moiety, suggest its potential as a modulator of various biological targets. Piperazine derivatives are known to interact with a range of receptors and enzymes, making this compound a person of interest for broad-based screening campaigns.[5]
This guide is intended for researchers, scientists, and drug development professionals engaged in HTS. It offers a hypothetical, yet scientifically rigorous, framework for incorporating this compound into a screening workflow, focusing on a representative enzyme inhibition assay. The principles and protocols outlined herein are grounded in established HTS best practices and can be adapted to various target classes.[6]
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 524926-44-1 | [7] |
| PubChem CID | 831494 | [7][8] |
| Molecular Formula | C14H17N3O2 | [8] |
| Molecular Weight | 259.31 g/mol | [8] |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC#N | [8] |
Hypothetical Mechanism of Action and Target Selection
For the purpose of this application note, we will hypothesize that This compound acts as an inhibitor of a cysteine protease, such as papain-like protease (PLpro), which is a validated drug target for various diseases.[9] The rationale for this hypothesis is twofold: the cyano group in the compound could potentially act as a warhead, forming a reversible covalent bond with the catalytic cysteine residue in the active site of the enzyme, while the piperazine and methoxyphenyl groups could provide the necessary interactions for binding affinity and selectivity.
This proposed mechanism allows us to design a robust biochemical HTS assay to identify and characterize the inhibitory activity of this compound.[10]
Experimental Workflow for a Protease Inhibition HTS Assay
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of a target enzyme.
Caption: A generalized workflow for a high-throughput screening campaign.
Detailed HTS Protocol: Cysteine Protease Inhibition Assay
This protocol is designed for a 384-well plate format and utilizes a fluorogenic substrate for detection.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
-
Enzyme Stock Solution: Prepare a 100 µM stock of the target cysteine protease in Assay Buffer. Aliquot and store at -80°C.
-
Substrate Stock Solution: Prepare a 10 mM stock of a suitable fluorogenic peptide substrate (e.g., Z-LRGG-AMC) in DMSO. Aliquot and store at -20°C.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of This compound (MW: 259.31 g/mol ) in 100% DMSO.
-
Positive Control: A known inhibitor of the target protease (e.g., E-64) at a concentration that gives >90% inhibition.
-
Negative Control: DMSO only.
Assay Procedure
-
Compound Plating:
-
Perform serial dilutions of the 10 mM test compound stock in DMSO to create a concentration range for dose-response analysis (e.g., 10 mM to 0.1 µM).
-
Using an acoustic liquid handler, transfer 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate. Also, add 50 nL of the positive and negative controls to their respective wells.
-
-
Enzyme Addition:
-
Prepare a working solution of the enzyme at 2X the final desired concentration in Assay Buffer.
-
Dispense 10 µL of the 2X enzyme solution into each well of the assay plate containing the compounds and controls.
-
-
Pre-incubation:
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure proper mixing.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate at 2X the final desired concentration (typically at or below its Km value) in Assay Buffer.
-
Dispense 10 µL of the 2X substrate solution into each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
-
Kinetic Reading:
-
Immediately place the plate in a kinetic plate reader and measure the fluorescence intensity (e.g., Ex/Em = 365/450 nm for an AMC-based substrate) every minute for 30 minutes at room temperature.
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Determine the percent inhibition for each compound concentration using the following formula:
% Inhibition = 100 * (1 - (Rate_Sample - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))
-
Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
For hit compounds, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quality Control
For a successful HTS campaign, it is crucial to monitor the quality of the assay.[10] The following metrics should be calculated for each assay plate:
-
Z'-factor: A measure of the statistical effect size and the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the negative control to the mean signal of the positive control. A high S/B ratio is desirable.
S/B = Mean_Negative_Control / Mean_Positive_Control
Hypothetical Signaling Pathway
The following diagram illustrates the proposed inhibitory mechanism of the test compound on a generic protease.
Caption: Proposed mechanism of protease inhibition by the test compound.
Conclusion and Future Directions
This application note provides a comprehensive, albeit hypothetical, framework for the utilization of This compound in a high-throughput screening campaign for the discovery of novel protease inhibitors. The detailed protocol and workflows are based on established scientific principles and are intended to serve as a starting point for researchers.[2][6]
Successful identification of this compound as a "hit" would necessitate further investigation, including:
-
Confirmation of inhibitory activity in orthogonal assays.
-
Determination of the mechanism of inhibition (e.g., reversible, irreversible, competitive).
-
Selectivity profiling against other proteases.
-
Structure-activity relationship (SAR) studies to optimize potency and selectivity.
By providing this detailed guide, we aim to empower researchers to explore the potential of novel chemical entities like This compound in their drug discovery endeavors.
References
-
High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. Scientific Reports. [Link]
-
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-
Protocol for high throughput 3D drug screening of patient derived melanoma and renal cell carcinoma. PubMed. [Link]
-
Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. PubMed. [Link]
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3-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate. PubChem. [Link]
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-
Compound screening. Nuvisan. [Link]
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-
Extensive Hit Finding Solutions for High-Quality Hits. Eurofins Discovery. [Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
-
High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl) - PubMed Central. PubMed Central. [Link]
-
Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. National Institutes of Health. [Link]
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Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile in Human Plasma
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. The methodology employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision, adhering to the principles of robust bioanalytical method development. This method is suitable for high-throughput analysis, providing a reliable tool for the evaluation of this novel piperazine derivative in a preclinical or clinical setting.
Introduction and Scientific Rationale
This compound is a compound of interest in drug discovery, belonging to the broad class of piperazine derivatives. Piperazine-containing molecules are known to exhibit a wide range of pharmacological activities, acting as central nervous system stimulants, antidepressants, and antipsychotics.[1] Accurate quantification of such compounds in biological matrices is a critical component of the drug development pipeline, providing essential data for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed.[3] The coupling of liquid chromatography with a triple quadrupole mass spectrometer allows for the specific detection of a target analyte even in a complex biological matrix like plasma, by monitoring unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[4]
The causality behind the experimental choices in this protocol is grounded in established bioanalytical principles. A simple protein precipitation with acetonitrile is chosen for its efficiency and suitability for high-throughput workflows, effectively removing the bulk of plasma proteins that can interfere with the analysis.[5] The use of a stable isotope-labeled (SIL) internal standard (IS) is paramount for a self-validating system. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation, matrix effects, and instrument response, which is a cornerstone of high-quality quantitative bioanalysis.[6] The chromatographic conditions are optimized to achieve a sharp peak shape and rapid elution, minimizing analytical run time without compromising resolution from endogenous plasma components.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃O₂ | PubChem[7] |
| Monoisotopic Mass | 259.13208 Da | PubChem[7] |
| Predicted XlogP | 1.2 | PubChem[7] |
| Predicted [M+H]⁺ | 260.13936 m/z | PubChem[7] |
The moderate polarity suggested by the predicted XlogP value indicates that reversed-phase chromatography is a suitable separation technique. The predicted protonated molecule [M+H]⁺ serves as the basis for selecting the precursor ion in the MS/MS method.
Experimental Protocol
This protocol provides a step-by-step methodology for the analysis of this compound.
Materials and Reagents
-
This compound (Reference Standard, purity ≥98%)
-
This compound-d4 (Internal Standard, purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human Plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance system capable of delivering reproducible gradients at high pressures (e.g., Shimadzu Nexera X2, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™ 5500, Agilent 6400 Series).
-
Analytical Column: A reversed-phase column providing good retention and peak shape for polar-to-moderately polar compounds (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solution in a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (500 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 500 ng/mL.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
For calibration standards and QCs, spike 5 µL of the corresponding working solution. For blanks, spike 5 µL of the 50:50 acetonitrile/water diluent.
-
Add 200 µL of the internal standard spiking solution (500 ng/mL in acetonitrile) to all tubes except the blank (add 200 µL of acetonitrile to the blank).
-
Vortex all tubes vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL onto the HPLC-MS/MS system.
HPLC and MS/MS Method Parameters
The following tables summarize the optimized instrumental conditions.
Table 1: HPLC Parameters
| Parameter | Condition |
| Analytical Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-0.5 min (5% B), 0.5-2.0 min (5-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-5% B), 2.6-3.5 min (5% B) |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Analyte | 260.1 | 157.1 (Quantifier) | 80 V | 35 V |
| Analyte | 260.1 | 134.1 (Qualifier) | 80 V | 45 V |
| Internal Standard (-d4) | 264.1 | 161.1 (Quantifier) | 80 V | 35 V |
Note: The fragmentation of the methoxyphenylpiperazine moiety is a common pathway for such molecules, often leading to characteristic product ions.[5] The selection of these transitions must be confirmed through direct infusion and optimization on the specific mass spectrometer being used.
Method Validation and Performance Characteristics
This method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below as a template for expected performance.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity | r² ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Precision ≤ 20%; Accuracy ±20% | 1 ng/mL |
| Precision (Intra- & Inter-day) | ≤ 15% RSD (≤ 20% at LLOQ) | < 10% RSD |
| Accuracy (Intra- & Inter-day) | ± 15% of nominal (± 20% at LLOQ) | Within ± 10% |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | Consistent and compensated by IS |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, bench-top, etc.) | % change within ± 15% | Stable under typical laboratory conditions |
Visualizations
Experimental Workflow
The overall analytical process from sample receipt to data generation is depicted below.
Caption: Workflow for the quantification of the analyte in plasma.
Logic of Method Validation
The relationship between key validation parameters ensures the trustworthiness of the analytical results.
Caption: Interdependence of core bioanalytical validation parameters.
Conclusion
This application note presents a comprehensive, robust, and high-throughput HPLC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation protocol and rapid chromatographic run time make it ideally suited for supporting drug development studies. The principles outlined herein provide a strong foundation for researchers to implement and validate this method in their own laboratories, ensuring the generation of high-quality data for pharmacokinetic and related studies.
References
-
Fernandes, A. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC, NIH. Available at: [Link]
-
De-la-Torre, R., et al. (2011). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. Available at: [Link]
-
Zalewska, T., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC, PubMed Central. Available at: [Link]
-
PubChem. This compound. PubChem. Available at: [Link]
-
Nowak, P., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. Available at: [Link]
-
Hopfgartner, G., & Bourgogne, E. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]
-
PubChem. 3-(4-(4-Chlorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)propan-1-one. PubChem. Available at: [Link]
-
PubChem. 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(2-nitrophenoxy)propan-2-ol hydrochloride. PubChem. Available at: [Link]
-
Dutta, S., et al. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. Journal of Cardiovascular Disease Research. Available at: [Link]
-
Castiglioni, S., et al. (2005). A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - this compound (C14H17N3O2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile as a Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The compound 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile represents a compelling example of such a scaffold. It synergistically combines the versatile reactivity of the cyanoacetamide moiety with the pharmacologically significant 4-methoxyphenylpiperazine core.
The cyanoacetamide group is a highly adaptable building block in organic synthesis, known for its participation in a wide range of chemical transformations that allow for the construction of diverse heterocyclic systems.[1] The active methylene group within this moiety is particularly reactive, facilitating condensations and substitutions that are crucial for generating molecular diversity.[2]
Complementing this is the 4-methoxyphenylpiperazine fragment, a common feature in numerous centrally active agents. Piperazine derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[3][4] Specifically, the 1-(4-methoxyphenyl)piperazine (MeOPP) moiety has been investigated for its psychoactive properties and its metabolism is well-characterized, with O-demethylation being a primary metabolic pathway.[5][6]
This guide provides a comprehensive overview of the synthetic utility and biological potential of the this compound scaffold. We will delve into detailed protocols for its synthesis and derivatization, explore its promising application in the context of neurodegenerative diseases through the modulation of the TRPC6 signaling pathway, and provide established methods for the biological evaluation of its analogs.
Synthetic Protocols: Building the Core and Its Analogs
The synthesis of the parent scaffold and its derivatives is a straightforward process, primarily involving the acylation of 1-(4-methoxyphenyl)piperazine with a cyanoacetic acid derivative. The following protocols provide a detailed, step-by-step guide for laboratory synthesis.
Protocol 1: Synthesis of the Parent Scaffold - this compound
This protocol details the synthesis of the title compound via the reaction of 1-(4-methoxyphenyl)piperazine with ethyl cyanoacetate.
Materials:
-
1-(4-methoxyphenyl)piperazine
-
Ethyl cyanoacetate
-
Toluene, anhydrous
-
Sodium ethoxide (catalytic amount)
-
Ethanol
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a solution of 1-(4-methoxyphenyl)piperazine (1.0 eq) in anhydrous toluene in a round-bottom flask, add ethyl cyanoacetate (1.1 eq).
-
Add a catalytic amount of sodium ethoxide to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and then with brine in a separatory funnel.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or diethyl ether/hexane) to yield this compound as a solid.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Experimental Workflow: Synthesis of the Parent Scaffold
Caption: A generalized workflow for the synthesis of the parent scaffold.
Protocol 2: Derivatization of the Scaffold at the Cyanoacetamide Moiety
The active methylene group of the cyanoacetamide moiety is a prime site for derivatization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The Knoevenagel condensation is a classic example of such a modification.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Piperidine or another basic catalyst
-
Ethanol or other suitable solvent
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and the chosen aldehyde (1.0-1.2 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Application in Neurodegenerative Diseases: Targeting the TRPC6 Signaling Pathway
A growing body of evidence suggests that derivatives of piperazine can exert neuroprotective effects, making them promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease.[1] One of the key mechanisms underlying this neuroprotection is the modulation of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel that plays a crucial role in neuronal calcium homeostasis and synaptic stability.[1][7]
Activation of TRPC6 channels has been shown to be beneficial in models of Alzheimer's disease.[1] It is believed that TRPC6 agonists can protect dendritic spines from amyloid-beta toxicity and restore synaptic plasticity.[1][7] The this compound scaffold, with its inherent piperazine core, presents an excellent starting point for the design of novel TRPC6 modulators.
TRPC6 Signaling Pathway in Neuroprotection
Caption: Activation of TRPC6 by a piperazine-based agonist leads to neuroprotection.
Biological Evaluation Protocols
A systematic biological evaluation is crucial to characterize the therapeutic potential of newly synthesized analogs. The following protocols outline key in vitro assays for assessing neuroprotective and cytotoxic effects.
Protocol 3: In Vitro Neuroprotection Assay
This assay evaluates the ability of test compounds to protect neuronal cells from a toxic insult, such as exposure to amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
Amyloid-beta (1-42) peptide, pre-aggregated into oligomers
-
Test compounds (derivatives of the scaffold)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT solution
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours prior to the toxic insult.
-
Toxic Insult: Add pre-aggregated Aβ oligomers to the wells (excluding the vehicle control wells) to induce neurotoxicity.
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. A higher percentage of viability in the presence of the test compound indicates a neuroprotective effect.
Protocol 4: In Vitro Cytotoxicity Assay
This assay is essential to determine the inherent toxicity of the synthesized compounds and to establish a therapeutic window.
Materials:
-
A panel of cell lines (e.g., a neuronal cell line and a non-neuronal cell line like HEK293)
-
Cell culture medium and supplements
-
Test compounds
-
MTT or XTT solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assessment: Perform an MTT or XTT assay as described in Protocol 3.
-
Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound, which represents the concentration at which 50% of cell growth is inhibited.
Data Presentation and Structure-Activity Relationship (SAR) Insights
The data obtained from the biological assays should be systematically organized to facilitate the analysis of structure-activity relationships.
Table 1: Representative Biological Data for Scaffold Derivatives
| Compound ID | R Group (at active methylene) | Neuroprotection (% Viability at 10 µM) | Cytotoxicity IC₅₀ (µM) in SH-SY5Y cells |
| Parent Scaffold | H | 25 ± 4 | > 100 |
| Derivative 1 | Phenyl | 65 ± 7 | 52.3 |
| Derivative 2 | 4-Chlorophenyl | 78 ± 5 | 35.8 |
| Derivative 3 | 2-Hydroxyphenyl | 55 ± 6 | 89.1 |
| Derivative 4 | Methyl | 35 ± 3 | > 100 |
Data are hypothetical and for illustrative purposes only.
SAR Insights:
-
The introduction of an aromatic ring at the active methylene position (Derivative 1) appears to enhance neuroprotective activity compared to the parent scaffold.
-
Electron-withdrawing substituents on the phenyl ring (Derivative 2) may further increase neuroprotective potency, although this can sometimes be accompanied by an increase in cytotoxicity.
-
The presence of a hydrogen-bond donor, such as a hydroxyl group (Derivative 3), may have a moderate effect on neuroprotection.
-
Small alkyl substituents (Derivative 4) may not be as effective in conferring neuroprotective properties.
These initial SAR observations can guide the design of subsequent generations of compounds with improved efficacy and safety profiles.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the realm of neurodegenerative diseases. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, and its inherent structural features are amenable to targeting key biological pathways, such as the TRPC6 signaling cascade.
Future research should focus on:
-
Expansion of the chemical space: Synthesizing a broader range of derivatives by modifying both the cyanoacetamide and the 4-methoxyphenylpiperazine moieties.
-
In-depth mechanistic studies: Elucidating the precise molecular interactions between the active compounds and the TRPC6 channel.
-
In vivo evaluation: Testing the most promising candidates in animal models of neurodegenerative diseases to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of this versatile scaffold to drive the discovery of next-generation therapies for complex diseases.
References
-
Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-446. Available from: [Link]
-
Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Journal of Neuroinflammation, 21(1), 1-15. Available from: [Link]
-
Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 2885, pp. 183-201). Humana, New York, NY. Available from: [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298. Available from: [Link]
-
Bai, Y., et al. (2020). Structural basis for pharmacological modulation of the TRPC6 channel. eLife, 9, e53311. Available from: [Link]
-
Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 189-201. Available from: [Link]
-
Bio-Techne (n.d.). TRPC Channel Activators: Small Molecules and Peptides. Available from: [Link]
-
Coumarin-piperazine derivatives as biologically active compounds. (2019). European Journal of Medicinal Chemistry, 181, 111579. Available from: [Link]
-
Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Advances in Natural Science, 2(1), 26-30. Available from: [Link]
Sources
- 1. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple 2,4-diacylphloroglucinols as classic transient receptor potential-6 activators--identification of a novel pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. tandfonline.com [tandfonline.com]
- 6. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Framework for Assessing the Antifungal Efficacy of Novel 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile Analogs
Introduction: The Imperative for Novel Antifungal Agents
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida auris and triazole-resistant Aspergillus fumigatus underscore the urgent need for new therapeutic agents with novel mechanisms of action.[1] The chemical scaffold of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile and its analogs represents a promising area of investigation. This class of compounds, integrating a piperazine moiety known for its presence in various antimicrobial agents and a reactive 3-oxopropanenitrile group, offers a unique chemical architecture for antifungal drug discovery.[2][3][4][5][6] Piperazine derivatives have demonstrated the ability to target the cytoplasmic membrane of microbes, leading to cell lysis, a mechanism that could be effective against fungal pathogens.[4]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antifungal activity and preliminary safety profile of this novel class of compounds. The protocols detailed herein are grounded in established methodologies, primarily referencing the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[7][8][9][10][11]
Experimental Design: A Multi-faceted Approach to Antifungal Profiling
A robust evaluation of a potential antifungal agent requires a multi-pronged approach. The experimental workflow is designed to first establish the direct antifungal activity against a panel of clinically relevant fungal species, followed by an assessment of its potential toxicity to mammalian cells. This dual-pronged strategy is critical for identifying compounds with a favorable therapeutic index.
Figure 1: A schematic of the experimental workflow for evaluating the antifungal potential of novel compounds.
I. Primary Screening: Agar Well Diffusion Assay
The agar well diffusion method serves as an efficient initial screening tool to qualitatively assess the antifungal activity of the synthesized analogs.[12][13][14][15] This technique is straightforward, cost-effective, and allows for the rapid identification of compounds exhibiting zones of growth inhibition against the tested fungi.
Principle
This assay relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target fungus. A clear zone of inhibition around the well indicates that the compound possesses antifungal properties. The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Materials and Reagents
-
Fungal Strains: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404), Cryptococcus neoformans (e.g., ATCC 14116).
-
Culture Media: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal growth and maintenance. Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for the assay.
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Positive Control: A known antifungal agent (e.g., Fluconazole for yeasts, Amphotericin B for molds).
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).
-
Sterile Petri dishes, sterile cork borer (6-8 mm diameter), micropipettes, incubator.
Protocol
-
Preparation of Fungal Inoculum:
-
For yeasts (C. albicans, C. neoformans), culture the organisms on SDA plates at 35°C for 24-48 hours. Prepare a suspension in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For molds (A. niger), grow on PDA plates at 28-30°C for 5-7 days until sporulation is evident. Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of approximately 10^6 spores/mL.
-
-
Assay Plate Preparation:
-
Prepare MHA supplemented with glucose and methylene blue and pour 20-25 mL into sterile Petri dishes. Allow the agar to solidify.
-
Using a sterile cotton swab, evenly streak the prepared fungal inoculum over the entire surface of the agar plates.
-
Aseptically create wells in the agar using a sterile cork borer.
-
-
Application of Test Compounds and Controls:
-
Add a fixed volume (e.g., 100 µL) of each test compound solution (at a predetermined concentration, e.g., 1 mg/mL) into separate wells.
-
In designated wells, add the positive and negative controls.
-
-
Incubation and Observation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and at 28-30°C for 48-72 hours for molds.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
II. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
For compounds demonstrating promising activity in the agar well diffusion assay, a quantitative assessment is imperative. The broth microdilution method, as standardized by the CLSI, is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7][9][16] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period.[1]
Principle
This assay involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The growth inhibition is assessed visually or spectrophotometrically.
Materials and Reagents
-
Fungal Strains and Inoculum Preparation: As described for the agar well diffusion assay.
-
Culture Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Test Compounds and Controls: As previously described.
-
Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, spectrophotometer (plate reader).
Protocol
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compounds in RPMI-1640 medium to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation:
-
Dilute the standardized fungal inoculum in RPMI-1640 medium to the final required concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).
-
Add an equal volume of the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
-
Controls:
-
Growth Control: Wells containing only the fungal inoculum in RPMI-1640 medium.
-
Sterility Control: Wells containing only RPMI-1640 medium.
-
Solvent Control: Wells containing the fungal inoculum and the highest concentration of DMSO used in the assay.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and at 28-30°C for 48-72 hours for molds.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity compared to the growth control).[1] This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Data Presentation: MIC Values
| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| Analog 1 | |||
| Analog 2 | |||
| Analog 3 | |||
| Fluconazole | |||
| Amphotericin B |
III. Determination of Minimum Fungicidal Concentration (MFC)
To discern whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus), the Minimum Fungicidal Concentration (MFC) is determined.
Protocol
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth in the broth microdilution assay.
-
Spot-inoculate these aliquots onto fresh SDA or PDA plates.
-
Incubate the plates under the same conditions as the initial fungal growth.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plates.
IV. Preliminary Safety Assessment: MTT Cytotoxicity Assay
A crucial aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and minimally harmful to host cells. The MTT assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability and cytotoxicity.[17][18][19]
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[19] The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents
-
Mammalian Cell Line: A relevant cell line such as human embryonic kidney cells (HEK-293) or human dermal fibroblasts (HDF).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Test Compounds: As previously described.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
MTT Reagent: 5 mg/mL solution in phosphate-buffered saline (PBS).
-
Solubilizing Agent: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom cell culture plates, CO2 incubator.
Protocol
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Remove the old medium and add fresh medium containing serial dilutions of the test compounds.
-
Include wells with untreated cells (negative control) and cells treated with the positive control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours in the CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of the MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Figure 2: The underlying principle of the MTT cytotoxicity assay.
Conclusion and Future Directions
The described experimental setup provides a robust and standardized workflow for the initial in vitro characterization of this compound analogs as potential antifungal agents. By systematically determining their qualitative and quantitative antifungal activity and assessing their preliminary cytotoxic profile, researchers can effectively identify lead compounds for further development. Subsequent studies should focus on elucidating the mechanism of action, exploring the structure-activity relationships, and evaluating the in vivo efficacy of the most promising candidates.
References
- Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
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PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]
-
PubMed. (n.d.). Well diffusion for antifungal susceptibility testing. Retrieved from [Link]
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PubMed. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]
-
ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link]
-
IOVS. (n.d.). Evaluation of an Agar Well Diffusion Assay to Validate and Correlate Invitro Efficacy of Topical Antibacterial and Antifungal Preparations with Conventional Susceptibility Techniques. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. Retrieved from [Link]
-
ResearchGate. (2021). Agar well diffusion assay for the determination of antifungal activity of LAB. Black line indicate the zone of inhibition (mm). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Piperazine based antimicrobial polymers: a review. Retrieved from [Link]
-
Batanagar. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Retrieved from [Link]
-
ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2022). An Approach to Antifungal Efficacy through Well Diffusion Analysis and Molecular Interaction Profile of Polyherbal Formulation. Retrieved from [Link]
-
MDPI. (n.d.). Cytotoxic Potential of Bioactive Compounds from Aspergillus flavus, an Endophytic Fungus Isolated from Cynodon dactylon, against Breast Cancer: Experimental and Computational Approach. Retrieved from [Link]
-
PubMed Central. (n.d.). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
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ResearchGate. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. Retrieved from [Link]
-
MDPI. (2023). Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. Retrieved from [Link]
-
PubMed Central. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]
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ResearchGate. (n.d.). MTT cytotoxicity assay of the isolated endophytic fungi crude extracts.... Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
National Institutes of Health. (2021). Piperazine based antimicrobial polymers: a review. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
National Institutes of Health. (2017). Investigation of Aryl Isonitrile Compounds with Potent, Broad-spectrum Antifungal Activity. Retrieved from [Link]
-
MDPI. (n.d.). Antibacterial and Antifungal Activity of Three Monosaccharide Monomyristate Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antifungal Activity of a Library of Aminothioxanthones. Retrieved from [Link]
-
PubMed. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Retrieved from [Link]
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- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Experimental Design: Characterizing Novel Piperazine-Based Small Molecules
Introduction: The Path from Bench to In Vivo Validation
The journey of a novel therapeutic candidate from chemical synthesis to potential clinical application is a rigorous process, with in vivo animal studies serving as a critical checkpoint. This guide focuses on the strategic design and practical execution of in vivo experiments for compounds centered around the 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile scaffold. While the specific biological target of this molecule may be under investigation, the principles outlined here provide a robust framework for its preclinical evaluation. The piperazine moiety is a prevalent feature in many approved drugs, valued for its favorable pharmacokinetic properties. The "-oxopropanenitrile" group, however, may suggest a reactive or targeted mechanism of action that warrants careful characterization.
These application notes are designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and field-proven insights. Our objective is to empower you to design and execute in vivo studies that are not only scientifically sound but also ethically responsible and resource-efficient. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reproducible and translatable data.
Pillar 1: Foundational In Vitro and Ex Vivo Characterization
Before embarking on costly and complex animal studies, a thorough in vitro and ex vivo characterization of your compound is paramount. This initial phase provides the rationale for dose selection, animal model choice, and the endpoints to be measured in vivo.
Target Engagement and Potency
The primary step is to confirm that the compound interacts with its intended biological target.
-
Biochemical Assays: In a cell-free system, determine the compound's direct binding affinity (e.g., Kd, Ki) or inhibitory concentration (IC50) against the purified target protein.[1]
-
Cell-Based Assays: Validate target engagement in a cellular context. This can be achieved through techniques like:
-
Western Blotting: To assess the modulation of a downstream signaling molecule.
-
Reporter Gene Assays: To measure the transcriptional activity regulated by the target.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct target binding within the cell.
-
Selectivity and Off-Target Profiling
A crucial aspect of drug development is to understand the compound's selectivity.
-
Panel Screening: Test the compound against a broad panel of related and unrelated targets (e.g., kinases, GPCRs, ion channels) to identify potential off-target interactions. This can predict potential side effects and help in the interpretation of in vivo observations.
-
Functional Assays for Off-Targets: For any identified off-targets with significant binding affinity, perform functional assays to determine if the compound has an agonistic or antagonistic effect.
In Vitro ADME and Toxicology
A preliminary assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its toxicity profile, is essential for predicting its behavior in vivo.
-
Metabolic Stability: Use liver microsomes or hepatocytes to determine the compound's metabolic stability.[2] This will provide an early indication of its half-life in vivo.
-
CYP Inhibition: Assess the potential of the compound to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.
-
Cell Viability Assays: Determine the compound's cytotoxicity in various cell lines (both cancerous and non-cancerous) to establish a therapeutic window.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): To predict the passive permeability of the compound across biological membranes, including the blood-brain barrier.[3]
| Parameter | Experimental Method | Purpose |
| Target Potency (IC50) | Biochemical or Cell-Based Assay | To determine the concentration of the compound required to inhibit the target by 50%. |
| Selectivity | Kinase/Receptor Panel Screening | To assess the compound's specificity for the intended target versus other related proteins. |
| Metabolic Stability (t1/2) | Liver Microsome Assay | To estimate the compound's half-life and clearance in vivo. |
| Permeability (Pe) | PAMPA | To predict the compound's ability to cross biological membranes, such as the gut wall or blood-brain barrier. |
| Cytotoxicity (CC50) | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | To determine the concentration of the compound that is toxic to cells. |
Pillar 2: In Vivo Pharmacokinetics and Pharmacodynamics
Understanding how a compound behaves in a living organism is a critical step in its development. Pharmacokinetic (PK) studies analyze what the body does to the drug, while pharmacodynamic (PD) studies examine what the drug does to the body.
Pharmacokinetic (PK) Studies
The goal of initial PK studies is to determine the compound's absorption, distribution, metabolism, and excretion profile.
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use healthy, adult mice (e.g., C57BL/6 or BALB/c strain, 8-10 weeks old).[4] Acclimatize the animals for at least one week before the experiment.
-
Compound Formulation: Prepare the compound in a suitable vehicle. The choice of vehicle will depend on the compound's solubility and the route of administration. Common vehicles include saline, PBS, or a solution containing DMSO, Tween 80, and saline.
-
Dose Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via a suitable method (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation (calculated by comparing PO/IP to IV administration).
-
Caption: Workflow for a single-dose pharmacokinetic study.
Pharmacodynamic (PD) Studies
PD studies aim to demonstrate that the compound can modulate its target in the target tissue at a dose that is well-tolerated.
Protocol 2: Target Modulation Study in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing tumors derived from a cell line where the target is known to be active.[5]
-
Dosing Regimen: Based on the PK data, establish a dosing regimen (dose and frequency) that is predicted to maintain the compound concentration above the in vitro IC50 in the plasma.
-
Treatment: Treat the tumor-bearing mice with the compound or vehicle for a defined period (e.g., a single dose or multiple doses over several days).
-
Tissue Collection: At various time points after the last dose, euthanize the animals and collect the tumor tissue and relevant organs.
-
Biomarker Analysis: Analyze the collected tissues for evidence of target modulation. This can include:
-
Western Blotting or ELISA: To measure the phosphorylation status or expression level of the target and downstream effectors.
-
Immunohistochemistry (IHC): To visualize the localization and expression of the target protein within the tumor.
-
Gene Expression Analysis (e.g., qPCR, RNA-seq): To assess changes in the expression of target-regulated genes.
-
Caption: Workflow for a pharmacodynamic study in a xenograft model.
Pillar 3: In Vivo Efficacy and Toxicity Assessment
Once the PK/PD relationship is established, the next step is to evaluate the compound's therapeutic efficacy and safety in relevant animal models of disease.
Efficacy Studies
The choice of animal model is critical for the translatability of the findings.
-
Oncology:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[5][6] These are useful for assessing the direct anti-tumor activity of a compound.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice.[6][7] These models better recapitulate the heterogeneity and microenvironment of human tumors.
-
Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating immunomodulatory agents.[4]
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors spontaneously due to the expression of oncogenes or the deletion of tumor suppressor genes.[6][8]
-
-
Neurodegenerative Diseases:
-
Transgenic Models: Animals are genetically modified to express a disease-causing gene (e.g., APP/PS1 for Alzheimer's disease, mutant Htt for Huntington's disease).[9][10]
-
Toxin-Induced Models: Neurotoxins are used to induce neuronal damage and mimic certain aspects of neurodegenerative diseases (e.g., MPTP for Parkinson's disease).
-
Protocol 3: Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation: Culture the chosen cancer cell line and implant the cells subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the animals into treatment and control groups.
-
Treatment: Administer the compound and vehicle according to the predetermined dosing regimen.
-
Efficacy Endpoints:
-
Tumor Volume: Measure tumor volume at regular intervals.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Survival: In some studies, the endpoint may be survival.
-
-
Terminal Procedures: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI).
Preliminary Toxicity Studies
Initial toxicity studies are conducted to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.
Protocol 4: Dose Escalation Study to Determine the Maximum Tolerated Dose (MTD)
-
Animal Model: Use healthy mice or rats.
-
Dose Groups: Establish several dose groups with escalating doses of the compound.
-
Treatment: Administer the compound daily for a set period (e.g., 7-14 days).
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in appearance, behavior, or body weight.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or severe clinical signs).
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any treatment-related changes.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables and graphs. Statistical analysis is crucial for determining the significance of the observed effects. For tumor growth studies, statistical tests such as the t-test or ANOVA can be used to compare the mean tumor volumes between groups. For survival studies, Kaplan-Meier curves and the log-rank test are appropriate.
Conclusion
The in vivo characterization of a novel compound like this compound is a multi-faceted process that requires careful planning and execution. By following the principles and protocols outlined in these application notes, researchers can generate high-quality, reproducible data that will be critical for advancing their drug discovery programs. The emphasis on a logical progression from in vitro characterization to in vivo PK/PD and efficacy studies ensures that animal studies are conducted in an informed and ethical manner.
References
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (URL: )
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (URL: [Link])
-
Animal models and therapeutic molecular targets of cancer: utility and limitations. (URL: [Link])
-
Importance of Animal Models in the Field of Cancer Research. (URL: [Link])
-
Experimental mouse models for translational human cancer research. (URL: [Link])
-
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (URL: [Link])
-
A Review on Neurodegenerative Diseases with their Suitable Animal Models. (URL: [Link])
-
Animal models of neurodegenerative diseases. (URL: [Link])
-
Animal models for research on neurodegenerative diseases. (URL: [Link])
-
Animal models of neurodegenerative diseases. (URL: [Link])
-
Drug Design Progress of In silico, In vitro and In vivo Researches. (URL: [Link])
-
Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (URL: [Link])
-
Drug design. (URL: [Link])
-
Experimental design of in vivo experiment. Mice were divided into... (URL: [Link])
-
Design, synthesis, and evaluation of bioactive small molecules. (URL: [Link])
-
In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. (URL: [Link])
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (URL: [Link])
-
Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. (URL: [Link])
-
Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (URL: [Link])
-
Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor. (URL: [Link])
-
In vitro and in vivo characterization of newly developed iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives in rats: limited value as dopamine transporter SPECT ligands. (URL: [Link])
-
Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. (URL: [Link])
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (URL: [Link])
-
Details of the Drug | DrugMAP. (URL: [Link])
-
N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. (URL: [Link])
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- 3. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
Welcome to the technical support guide for the synthesis and yield optimization of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile (CAS No. 524926-44-1). This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing troubleshooting strategies and detailed protocols grounded in established chemical principles to help you improve reaction efficiency, product purity, and overall yield.
Part 1: Synthesis Strategy and Core Principles
Q1: What is the primary synthetic route for this compound?
The most direct and widely employed method for synthesizing the target compound is the nucleophilic acyl substitution, specifically the N-acylation of 1-(4-methoxyphenyl)piperazine. This reaction involves forming an amide bond between the secondary amine of the piperazine ring and an activated cyanoacetic acid derivative.[1] The general transformation is illustrated below.
General Reaction Scheme:
-
Reactant A: 1-(4-Methoxyphenyl)piperazine[2]
-
Reactant B: An activated cyanoacetic acid derivative (e.g., Ethyl cyanoacetate, Cyanoacetic acid with a coupling agent).
-
Product: this compound[3]
The reaction proceeds via a nucleophilic attack of the secondary amine of the piperazine onto the electrophilic carbonyl carbon of the cyanoacetylating agent. This forms a tetrahedral intermediate which then collapses, eliminating a leaving group to yield the final amide product.
Caption: General mechanism for N-acylation.
Part 2: Troubleshooting Guide for Low Yield
Low yield is the most frequently reported issue in amide synthesis. The causes can range from suboptimal reaction conditions to impure starting materials. This section provides a systematic approach to identifying and resolving these problems.
Q2: My reaction yield is poor (<50%). Where should I start my investigation?
A low yield is typically a symptom of one or more underlying issues. A logical troubleshooting sequence is essential to efficiently pinpoint the cause. We recommend investigating in the following order: Purity of Starting Materials -> Reaction Conditions -> Work-up & Purification.
Caption: Systematic workflow for troubleshooting low yield.
Q3: How critical is the purity of the starting materials?
Extremely critical. The success of the acylation reaction is highly dependent on the quality of the reactants.
-
1-(4-Methoxyphenyl)piperazine: This reactant should be free of residual starting materials from its own synthesis (e.g., diethanolamine or p-anisidine). The presence of water or other nucleophilic impurities can consume the acylating agent, leading to lower yields. If using the hydrochloride salt, ensure it is fully neutralized in situ or converted to the free base before the reaction.
-
Cyanoacetylating Agent:
-
Ethyl Cyanoacetate: This is a common and cost-effective choice. However, it can undergo hydrolysis to cyanoacetic acid or self-condensation. Ensure you are using a fresh, dry sample.
-
Cyanoacetic Acid: If using cyanoacetic acid directly, a peptide coupling agent (e.g., HATU, HOBt/EDC) is required. The purity of both the acid and the coupling agent is paramount for high efficiency.
-
Cyanoacetyl Chloride: This is highly reactive but also highly sensitive to moisture and can degrade upon storage. It should be freshly prepared or distilled before use.
-
Q4: Which combination of solvent and base provides the best results?
The choice of solvent and base is interdependent and crucial for controlling reaction kinetics and minimizing side reactions.
-
For Ethyl Cyanoacetate: This reaction is essentially a direct amidation of an ester. It often requires heat to proceed at a reasonable rate.
-
Solvent: High-boiling point, aprotic solvents like Toluene, Xylene, or DMF are suitable. Running the reaction neat (without solvent) is also a viable option, particularly for scaling up.[4]
-
Base: A base is generally not required, as the piperazine is a strong enough nucleophile. However, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to scavenge any acid formed and drive the reaction to completion.[5]
-
-
For Cyanoacetic Acid + Coupling Agent:
-
Solvent: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are standard choices.
-
Base: A non-nucleophilic organic base like TEA or DIPEA is required to activate the coupling agent and neutralize the acid.[6]
-
| Parameter | Recommended Options | Rationale & Key Considerations |
| Acylating Agent | Ethyl Cyanoacetate | Cost-effective and stable. Reaction may be slow and require heat. |
| Cyanoacetic Acid + HATU/EDC | High yield and clean reaction at room temperature. More expensive. | |
| Solvent | Toluene, Xylene (for ester) | Allows for higher temperatures to drive the reaction. |
| DCM, THF, DMF (for acid) | Good solubility for reactants and coupling agents.[5] | |
| Base | TEA, DIPEA | Scavenges acidic byproducts without competing as a nucleophile. |
| Temperature | 80-120 °C (for ester) | Provides sufficient thermal energy to overcome the activation barrier. |
| 0 °C to Room Temp (for acid) | Milder conditions prevent the degradation of coupling agents. |
Part 3: Purification and Characterization
Q5: What is the most effective method for purifying the final product?
The optimal purification strategy depends on the scale of the reaction and the nature of the impurities.
-
Aqueous Work-up: After the reaction, a standard aqueous work-up is often the first step. This involves washing the organic layer with a dilute acid (to remove unreacted piperazine), followed by a dilute base (like sodium bicarbonate solution to remove unreacted cyanoacetic acid), and finally with brine.
-
Crystallization: This is the preferred method for large-scale purification as it is cost-effective and can yield highly pure material. The crude product, often an oil or waxy solid, can be dissolved in a minimal amount of a hot solvent (e.g., isopropanol, ethanol) and then cooled slowly. Sometimes, adding an anti-solvent (e.g., n-heptane, water) is necessary to induce precipitation.[7] Using activated carbon during recrystallization can help remove colored impurities.[8]
-
Column Chromatography: For small-scale synthesis or when crystallization fails, silica gel column chromatography is highly effective. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol.
Q6: My product is a persistent oil and will not crystallize. What can I do?
This is a common issue. Here are several techniques to try:
-
Purity Check: First, ensure the oil is reasonably pure (>90%) by TLC or ¹H NMR. Impurities can significantly inhibit crystallization. If impure, a chromatographic purification is recommended.
-
Solvent Screening: Try a wide range of solvent/anti-solvent systems. Good single solvents for crystallization are often alcohols (isopropanol, ethanol). Good anti-solvents are typically non-polar (heptane, hexane) or water.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal (a "seed") to the supersaturated solution to initiate crystallization.
-
Trituration: Add a small amount of a solvent in which your product is poorly soluble (like cold diethyl ether or hexane) to the oil and stir or sonicate vigorously. This can sometimes cause the product to solidify.
Part 4: Experimental Protocols
Protocol 1: Synthesis via Ethyl Cyanoacetate
This protocol is optimized for simplicity and scalability.
Materials:
-
1-(4-Methoxyphenyl)piperazine (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-methoxyphenyl)piperazine (e.g., 10.0 g, 52.0 mmol).
-
Add toluene (50 mL) to dissolve the piperazine.
-
Add ethyl cyanoacetate (e.g., 6.4 g, 57.2 mmol, 1.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Proceed with purification as described in Part 3. Expected yield: 75-85%.
Protocol 2: Purification by Recrystallization
Procedure:
-
Take the crude product residue obtained from the synthesis protocol.
-
Add a minimal amount of hot isopropanol (e.g., 2-3 volumes relative to the crude mass) and heat to 50-60 °C until the solid is fully dissolved.[7]
-
If the solution has color, add a small amount of activated carbon, stir for 10 minutes, and filter the hot solution through a pad of celite to remove the carbon.[8]
-
Slowly add n-heptane (an anti-solvent, approx. 4-5 volumes) to the hot solution while stirring until persistent turbidity is observed.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath (0-5 °C) for 1-2 hours to maximize crystal formation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold isopropanol/n-heptane mixture.
-
Dry the pure white to off-white solid under vacuum at 40-45 °C.[7]
References
-
Organic Syntheses. (n.d.). Cyanoacetamide. Organic Syntheses Procedure. Retrieved from [Link]
-
Shaikh, A., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules. Retrieved from [Link]
- Ranbaxy Laboratories Ltd. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
-
Domling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science. Retrieved from [Link]
- Jiangsu Hengrui Medicine Co., Ltd. (2020). Synthesis method of cyanoacetamide. Google Patents.
-
Blacker, A. J., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. Retrieved from [Link]
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PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
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Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides. Semantic Scholar. Retrieved from [Link]
-
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. Retrieved from [Link]
- Hetero Research Foundation. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. Google Patents.
-
Padmashali, B., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. Retrieved from [Link]
-
Roussel Uclaf. (1990). Piperazine derivatives. European Patent Office. Retrieved from [Link]
-
Blacker, A. J., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed. Retrieved from [Link]
-
Hassanzadeh, L., et al. (2012). 2‐Amino‐3‐(1‐(4‐(4‐(2‐methoxyphenyl) piperazine‐1‐yl)butyl)‐1. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]
-
Jamison, T. F., et al. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Malík, I., et al. (2019). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Farmaceutyczny Przegląd Naukowy. Retrieved from [Link]
-
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. Retrieved from [Link]
-
Li, A.-J., et al. (2005). 1-(2-Methoxyphenyl)-4-[2-(2-methoxyphenylsulfanyl)benzoyl]piperazine. Acta Crystallographica Section E Structure Reports Online. Retrieved from [Link]
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- 4. BJOC - High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine [beilstein-journals.org]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
Optimization of reaction conditions for synthesizing 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile derivatives
Welcome to the technical support center for the synthesis of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific class of compounds. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common synthetic challenges, and ensure the integrity of your research.
Introduction to the Synthesis
The synthesis of this compound is a nucleophilic acyl substitution reaction, specifically a cyanoacetylation of the secondary amine in N-(4-methoxyphenyl)piperazine. This reaction forms a crucial amide bond and introduces the versatile β-ketonitrile moiety. The general synthetic approach involves the reaction of N-(4-methoxyphenyl)piperazine with a suitable cyanoacetylating agent. The choice of reagents and reaction conditions is critical to achieving high yields and purity.
Below is a general schematic for the synthesis:
Caption: General Synthetic Scheme for the formation of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyanoacetylation of N-(4-methoxyphenyl)piperazine?
A1: There are two primary methods for this transformation:
-
Direct Condensation with Ethyl Cyanoacetate: This is a straightforward approach where N-(4-methoxyphenyl)piperazine is reacted directly with ethyl cyanoacetate. This reaction typically requires elevated temperatures (reflux) to proceed at a reasonable rate. The choice of solvent can influence the reaction time and yield.
-
Amide Coupling with Cyanoacetic Acid: This method involves activating cyanoacetic acid with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or O-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This approach often proceeds under milder conditions than direct condensation with the ester.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Reaction: The nucleophilicity of the piperazine nitrogen might be lower than expected, or the reaction may not have reached completion. Consider increasing the reaction time, temperature, or using a more reactive cyanoacetylating agent.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions are discussed in the troubleshooting section.
-
Suboptimal Base: If using a base, its strength and stoichiometry are crucial. An inappropriate base may not sufficiently deprotonate the necessary species or could lead to side reactions.
-
Moisture: The presence of water can hydrolyze the activating agents or the ester, leading to the formation of cyanoacetic acid, which may not react under the given conditions. Ensure all reagents and solvents are anhydrous.
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?
A3: The presence of multiple spots on a TLC plate can indicate a variety of issues:
-
Unreacted Starting Materials: N-(4-methoxyphenyl)piperazine and the cyanoacetylating agent may still be present.
-
Side Products: Dimerization of the product, or reactions involving impurities in the starting materials, can lead to multiple products.
-
Degradation: The product itself might be unstable under the reaction or workup conditions, leading to decomposition.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Low Reactivity of Starting Materials | • Increase reaction temperature.• Increase reaction time and monitor progress by TLC or LC-MS.• If using ethyl cyanoacetate, consider switching to a more reactive agent like cyanoacetyl chloride (use with caution and an appropriate base).• If using cyanoacetic acid, ensure your coupling agent is active and used in the correct stoichiometry. |
| Ineffective Base/Catalyst | • For direct condensation, a catalytic amount of a strong, non-nucleophilic base may be beneficial.• For amide coupling, ensure the base is strong enough to deprotonate the carboxylic acid and neutralize any acidic byproducts. Triethylamine or DIPEA are common choices. | |
| Presence of Moisture | • Use anhydrous solvents and reagents.• Dry glassware thoroughly before use.• Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products | Side Reactions | • Dimerization: High concentrations of reactants can sometimes lead to self-condensation or other side reactions. Try running the reaction at a lower concentration.• Reaction with Impurities: Ensure the purity of your starting materials. N-(4-methoxyphenyl)piperazine can be purified by recrystallization or column chromatography if necessary. |
| Product Degradation | • The β-ketonitrile moiety can be susceptible to hydrolysis or other degradation pathways, especially under harsh acidic or basic conditions during workup. Neutralize the reaction mixture carefully and minimize exposure to strong acids or bases. | |
| Difficult Purification | Product is an Oil or Gummy Solid | • The product may be an oil at room temperature. Attempt purification by column chromatography on silica gel. Due to the basic nature of the piperazine nitrogen, tailing may be an issue. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[1]• Consider converting the product to a salt (e.g., hydrochloride or fumarate) to induce crystallization. The purified salt can then be neutralized to obtain the free base.[1] |
| Co-elution with Impurities | • Optimize your column chromatography conditions. Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).• If impurities are non-polar, trituration of the crude product with a non-polar solvent like hexanes or diethyl ether may help to remove them. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific setup and scale.
Protocol 1: Synthesis via Direct Condensation with Ethyl Cyanoacetate
Caption: Workflow for the direct condensation method.
Materials:
-
N-(4-Methoxyphenyl)piperazine
-
Ethyl cyanoacetate
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes mixture, potentially with 0.5% triethylamine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-methoxyphenyl)piperazine (1.0 eq) in anhydrous toluene.
-
Add ethyl cyanoacetate (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). To minimize tailing of the product on the column, it is advisable to add a small amount of triethylamine (e.g., 0.5% v/v) to the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis via Amide Coupling with Cyanoacetic Acid
Caption: Workflow for the amide coupling method.
Materials:
-
N-(4-Methoxyphenyl)piperazine
-
Cyanoacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes mixture, potentially with 0.5% triethylamine)
Procedure:
-
To a solution of cyanoacetic acid (1.1 eq) in anhydrous DCM, add the coupling agent (e.g., DCC, 1.1 eq) and the base (e.g., TEA, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of N-(4-methoxyphenyl)piperazine (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Characterization Data
-
1H NMR:
-
Aromatic protons of the methoxyphenyl group (approximately δ 6.8-7.0 ppm).
-
A singlet for the methoxy group protons (approximately δ 3.8 ppm).
-
Multiplets for the piperazine ring protons (approximately δ 3.0-3.8 ppm).
-
A singlet for the methylene protons adjacent to the carbonyl and nitrile groups (approximately δ 3.5 ppm).
-
-
13C NMR:
-
Signals for the aromatic carbons.
-
A signal for the methoxy carbon (around δ 55 ppm).
-
Signals for the piperazine ring carbons (typically in the range of δ 40-55 ppm).
-
A signal for the carbonyl carbon (around δ 160-165 ppm).
-
A signal for the methylene carbon.
-
A signal for the nitrile carbon (around δ 115 ppm).
-
-
IR Spectroscopy:
-
A strong absorption band for the C≡N stretch (around 2250 cm⁻¹).
-
A strong absorption band for the C=O (amide) stretch (around 1650 cm⁻¹).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ at m/z 260.14.[2]
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cyanoacetylating agents can be corrosive and lachrymatory. Handle with care.
-
Coupling agents like DCC are potent allergens. Avoid skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This technical support guide is intended to be a comprehensive resource for the synthesis of this compound derivatives. By understanding the underlying chemistry and potential pitfalls, researchers can optimize their synthetic strategies and achieve their research goals more efficiently.
References
- Technical Support Center: Optimizing N-Arylpiperazine Synthesis. Benchchem.
- Synthesis of Piperazines by C-H Functionaliz
- This compound. PubChem.
- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central.
- Technical Support Center: Purification of Oily Piperazine Deriv
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central.
- 3-Oxo-3-(piperidin-1-yl)propanenitrile. PMC - NIH.
- Purification of piperazine.
- 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride. Biosynth.
- PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
- Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15.
- 3-oxo-3-(piperazin-1-yl)propanenitrile hydrochloride. PubChem.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds.
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands. PubMed.
- A General and Convenient Synthesis of N-Aryl Piperazines.
- Aryl piperazine and pyrrolidine as antimalarial agents. Synthesis and investigation of structure-activity relationships.
- Application Notes and Protocols for the Study of N-Arylpiperazines. Benchchem.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione deriv
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH.
- N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of VU0469650, a potent and selective tool compound with CNS exposure in r
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC - NIH.
- Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- NMR-based investigations of acyl-functionalized piperazines concerning their conform
- Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. PMC.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Design and synthesis of N-acyl and dimeric N-Arylpiperazine derivatives as potential antileishmanial agents. PubMed.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- (3-Methoxyphenyl)(piperazin-1-yl)methanone. SpectraBase.
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Stability testing of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile under different storage conditions
Welcome to the technical support center for the stability testing of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to establishing the stability profile of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust and reliable stability studies.
Introduction to Stability Testing
Stability testing is a critical component of drug development and quality control, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For this compound, understanding its intrinsic stability is paramount for determining appropriate storage conditions, re-test periods, and shelf-life. This guide will walk you through the essential aspects of designing and executing a comprehensive stability program for this specific molecule.
Frequently Asked Questions (FAQs)
Here we address common questions that may arise during the stability testing of this compound.
Q1: What are the primary chemical liabilities of this compound that I should be concerned about during stability testing?
A1: The primary chemical liabilities of this molecule are associated with its two main functional groups: the nitrile group and the piperazine ring.
-
Nitrile Group Hydrolysis: The cyano (-C≡N) group is susceptible to hydrolysis. This reaction can occur under both acidic and alkaline conditions, typically proceeding in two stages: first to a primary amide intermediate (3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanamide), and then further to a carboxylic acid (3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanoic acid).[3][4][5] The rate of hydrolysis is generally negligible in neutral aqueous solutions but is significantly accelerated by the presence of acids or bases.[3][6]
-
Piperazine Ring Oxidation: The piperazine ring, being a cyclic diamine, is prone to oxidation.[7][8][9] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or trace metal ions. Potential oxidation products could include N-oxides, hydroxylated derivatives, or even ring-opened products.[8]
Q2: What are the recommended storage conditions for long-term stability studies of this compound?
A2: The recommended long-term storage conditions are defined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines and depend on the climatic zone for which the product is intended.[1][10][11] For a globally marketed product, the following conditions are typically used:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
It is at the applicant's discretion to choose between 25°C/60% RH or 30°C/65% RH for long-term testing.[1]
Q3: Is photostability testing necessary for this compound?
A3: Yes, photostability testing is an integral part of stress testing according to ICH Q1B guidelines.[12][13][14] It helps to determine if the compound is light-sensitive and if any protective packaging is required. The testing involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly rapid degradation under accelerated conditions (40°C/75% RH). | 1. Hydrolytic instability: The combination of high temperature and humidity is accelerating the hydrolysis of the nitrile group. 2. Excipient incompatibility: If in a formulation, an excipient may be interacting with the drug substance. | 1. Characterize degradants: Use LC-MS to identify the degradation products. If they correspond to the amide or carboxylic acid, hydrolysis is confirmed. 2. Lower humidity: If feasible for the formulation, consider if a lower humidity storage condition is justifiable. 3. Excipient compatibility study: Conduct studies with individual excipients to identify any incompatibilities. |
| Appearance of multiple, small, unidentified peaks in the HPLC chromatogram after oxidative stress testing. | 1. Complex oxidative degradation: The piperazine ring may be undergoing multiple oxidative transformations. 2. Secondary degradation: Primary degradation products may themselves be unstable and degrading further. | 1. Time-point analysis: Analyze samples at multiple time points during the stress study to distinguish between primary and secondary degradants.[15] 2. LC-HRMS/MS analysis: Utilize high-resolution mass spectrometry to obtain accurate mass and fragmentation data for structural elucidation of the unknown peaks.[16] |
| Poor mass balance in the stability study (sum of assay and impurities is significantly less than 100%). | 1. Formation of non-UV active degradants: Some degradation products may lack a chromophore and are therefore not detected by the UV detector. 2. Formation of volatile degradants: Degradation may be leading to volatile compounds that are lost during sample preparation or analysis. 3. Precipitation of degradants: A degradation product might be insoluble in the sample diluent. | 1. Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 2. Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stability samples. 3. Visual inspection and solubility checks: Carefully inspect samples for any precipitation. Test the solubility of the drug substance in the mobile phase and diluent. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[15][17]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C in a calibrated oven. Sample at 1, 3, and 7 days.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light conditions as specified in ICH Q1B.[18][19] A control sample should be kept in the dark.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from all potential degradation products.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for conducting stability studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][3]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][4]
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link][12]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link][18]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link][10]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link][5]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
-
RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from [Link][20]
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link][19]
-
Rochelle, G. T., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1625-1632.[7]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link][13]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link][14]
-
Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464.[21]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][1]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link][11]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link][2]
-
Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464.[22]
-
Chen, E. (2016). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin.[8]
-
da Silva, G., & St-Onge, R. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 4(10), 1836–1846.[9]
-
PharmTech. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link][23]
-
Mazari, S. A., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 31, 195-208.[24]
-
PubMed. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Retrieved from [Link][16]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link][25]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link][15]
-
Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link][17]
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Technical Support Center: A Troubleshooting Guide for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile in Cell-Based Assays
Welcome to the technical support center for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile (CAS: 524926-44-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this IRE1α inhibitor in cell-based assays. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles and ensure the integrity of your results.
Introduction to this compound
This compound is a small molecule inhibitor targeting the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both kinase and endoribonuclease (RNase) activity. Upon activation, it initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control.[2] By inhibiting IRE1α, this compound allows for the investigation of the UPR's role in various physiological and pathological processes, including cancer and metabolic diseases.
This guide will address common issues encountered when working with this and similar small molecule inhibitors, from basic handling to interpreting complex biological data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Based on its structural motifs and the known pharmacology of similar compounds, this compound is predicted to be an inhibitor of the IRE1α signaling pathway.[3][4] It likely acts by interfering with the kinase or RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA. This leads to a reduction in the levels of the active transcription factor XBP1s and the subsequent downregulation of UPR target genes. The piperazine moiety is a common scaffold in many biologically active compounds, and its derivatives have been shown to interact with a variety of cellular targets.[5]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper handling and storage are critical for maintaining the integrity of the compound.
-
Solvent Selection: The compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.
-
Stock Concentration: A stock concentration of 10-20 mM is generally recommended.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture. The piperazine ring can be susceptible to degradation under certain conditions.[6]
Q3: What is the recommended working concentration for this inhibitor?
A3: The optimal working concentration is highly dependent on the cell type and the specific assay. Since there is limited published data for this specific compound, a dose-response experiment is crucial. A typical starting range for IRE1α inhibitors is from 0.1 µM to 50 µM. It is advisable to perform a broad-range dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line and assay.
Q4: How can I be sure the observed phenotype is due to on-target IRE1α inhibition and not off-target effects?
A4: This is a critical aspect of any study using small molecule inhibitors. Here are several strategies to validate on-target activity:
-
Use a Structurally Different IRE1α Inhibitor: Compare the phenotype observed with this compound to that of a well-characterized, structurally distinct IRE1α inhibitor (e.g., KIRA6, STF-083010). A similar phenotype would strengthen the evidence for on-target effects.
-
Rescue Experiments: If possible, overexpress a constitutively active form of XBP1s in your cells. If the inhibitor's effect is on-target, this should rescue the phenotype.
-
Direct Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can be used to demonstrate that the compound directly binds to IRE1α in cells.
-
Off-Target Screening: If resources permit, profiling the compound against a panel of kinases and other potential off-targets can provide a broader understanding of its selectivity.[7][8][9][10][11]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Section 1: Compound and Assay Setup
Q: I am not observing any effect of the compound in my assay. What are the common reasons for this?
A: There are several potential reasons for the apparent inactivity of a small molecule inhibitor. Let's break them down systematically.
1. Compound Integrity and Solubility:
-
Degradation: The compound may have degraded due to improper storage or handling. Ensure it has been stored as recommended and that stock solutions are not subjected to multiple freeze-thaw cycles.
-
Solubility Issues: The compound may not be soluble in the aqueous assay buffer at the tested concentration. Precipitation will lead to a much lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect the diluted compound in your cell culture medium for any signs of precipitation.
-
Ensure the final DMSO concentration in your assay is low and well-tolerated by your cells (typically <0.5%). High DMSO concentrations can also affect compound solubility.[10]
-
Consider using a different solvent for your stock solution if DMSO proves problematic, though this is uncommon.
-
-
2. Experimental Setup:
-
Incorrect Timing: The incubation time may be too short or too long to observe an effect.
-
Inappropriate Reagent Concentrations: The concentration of other reagents in your assay may be masking the effect of the inhibitor.
-
Cell Health: Poor cell health can lead to inconsistent and unreliable results. Ensure your cells are healthy and in the logarithmic growth phase.
3. Target Engagement and Mechanism of Action:
-
Low Target Expression: The target protein, IRE1α, may not be expressed at a high enough level in your chosen cell line, or the pathway may not be basally active.
-
Troubleshooting Steps:
-
Confirm IRE1α expression in your cell line via Western blot or qPCR.
-
Consider using a positive control by inducing ER stress with a known agent like tunicamycin or thapsigargin to activate the IRE1α pathway. This will help you determine if the inhibitor can block an activated pathway.
-
-
-
Compensatory Mechanisms: Cells can sometimes compensate for the inhibition of one pathway by upregulating another.
Section 2: Inconsistent or Unexpected Results
Q: My results are inconsistent between experiments. What could be the cause?
A: Inconsistency is a common challenge and can often be traced back to subtle variations in experimental conditions.
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Cell Density: Ensure consistent cell seeding density, as this can affect the cellular response to the inhibitor.
-
-
Reagent Preparation:
-
Serial Dilutions: Inaccuracies in preparing serial dilutions of the inhibitor can lead to significant variability. Always prepare fresh dilutions for each experiment.
-
-
Assay-Related Issues:
-
Incubation Times: Adhere strictly to consistent incubation times.
-
Instrumentation: Ensure that the plate reader or other instruments are properly calibrated.
-
Q: I am observing cytotoxicity at concentrations where I expect to see specific pathway inhibition. How do I interpret this?
A: It is important to distinguish between specific on-target effects and general cytotoxicity.
-
Determine the Therapeutic Window: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration range at which the compound is cytotoxic.[12][13][14][15][16] This will help you identify a non-toxic concentration range for your mechanistic studies.
-
Off-Target Effects: Cytotoxicity at low concentrations could be due to off-target effects. The piperazine scaffold is known to interact with multiple targets, which can sometimes lead to off-target activities.[17][18][19]
-
On-Target Toxicity: In some cell lines, the IRE1α pathway may be essential for survival, and its inhibition could lead to apoptosis. To investigate this, you can look for markers of apoptosis (e.g., cleaved caspase-3) in your treated cells.
Experimental Protocols
Protocol 1: Determining the IC50 using an MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxic effect of this compound.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, HepG2)
-
Complete culture medium
-
This compound
-
DMSO (anhydrous, high-purity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Hypothetical Data Summary Table:
| Cell Line | Incubation Time (h) | Hypothetical IC50 (µM) |
| HeLa | 48 | 15.2 |
| A549 | 48 | 25.8 |
| HepG2 | 48 | 18.5 |
Note: These are hypothetical values and must be determined experimentally.
Protocol 2: Western Blot Analysis of IRE1α Pathway Inhibition
This protocol is designed to assess the effect of the inhibitor on the phosphorylation of IRE1α and the splicing of XBP1.
Materials:
-
Cell line of interest
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRE1α (Ser724), anti-total-IRE1α, anti-XBP1s
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with the inhibitor at various non-toxic concentrations for 1-2 hours. Then, induce ER stress with Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent for phospho-protein detection.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize phospho-IRE1α to total IRE1α and XBP1s to a loading control (e.g., β-actin or GAPDH).
Troubleshooting Western Blots for IRE1α:
-
No/Weak Signal for p-IRE1α: Ensure you have adequately induced ER stress. Use a positive control cell line or treatment condition known to activate the pathway.
-
High Background: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.[20][21][22]
Visualizations
Signaling Pathway Diagram
Caption: The IRE1α signaling pathway under ER stress and the point of inhibition.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting the lack of an experimental effect.
References
-
Materials and Methods Cell viability assay. Synapse. [Link]
-
Interpreting Unexpected Events and Transitions in DSC Results. TA Instruments. [Link]
-
Use of an aqueous soluble tetrazolium/formazan assay to measure viability and proliferation of lymphokine-dependent cell lines. PubMed. [Link]
-
Interpreting Unexpected Events and Transitions in DSC Results. TA Instruments. [Link]
-
CAS NO. 524926-44-1 | this compound. Arctom. [Link]
-
Western Blot Troubleshooting Guide. Bio-Techne. [Link]
-
Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. PMC. [Link]
-
Identification of BRaf-Sparing Amino-Thienopyrimidines with Potent IRE1α Inhibitory Activity. ACS Publications. [Link]
-
Screening and identification of inhibitors of endoplasmic reticulum stress-induced activation of the IRE1α-XBP1 branch. PubMed. [Link]
-
Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability. PMC. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Western Blot Troubleshooting Guide. TotalLab. [Link]
-
SafetyScreen44 Panel. Eurofins Discovery. [Link]
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interpreting unexpected events and transitions in DSC results, TA-039. ResearchGate. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. [Link]
-
Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response. PubMed. [Link]
-
N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC. [Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]
-
BindingDB Search. BindingDB. [Link]
-
Cell culture media impact on drug product solution stability. PubMed. [Link]
-
On-target development - Specificity screening of biotherapeutics to avoid off-target liabilities. Xtalks. [Link]
-
In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]
-
How to Interpret the Unexpected Transitions in DSC Results. AZoM. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
In silico off-target profiling for enhanced drug safety assessment. PMC. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
-
The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. [Link]
-
N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. NIH. [Link]
-
Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. PubMed. [Link]
- PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
Interpreting DSC curves Part 1: Dynamic measurements. Mettler Toledo. [Link]
-
Methoxyphenyl piperazinyl (C24H31N3O3). PubChemLite. [Link]
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- 18. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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Minimizing off-target effects of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile in biological systems
Welcome to the technical support guide for A-1138, a novel research compound. This document is intended for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and mitigate potential off-target effects during preclinical evaluation. Our goal is to ensure the accuracy and reproducibility of your experimental data by promoting a rigorous, scientifically-grounded approach to target validation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the potential for off-target activity with novel small molecules like A-1138.
Q1: What are "off-target" effects and why are they a concern for my research?
A1: Off-target effects are unintended interactions between a drug or compound, like A-1138, and cellular components other than its primary, intended biological target. These interactions can lead to a variety of misleading or toxic outcomes, including:
-
Cellular Toxicity: Engagement with unintended targets can trigger stress responses, apoptosis, or other toxic events unrelated to the primary mechanism of action.
-
Poor Translatability: In vivo efficacy or toxicity may be driven by off-targets, leading to failures in later stages of drug development.
The chemical structure of A-1138 contains a piperazine core and a cyano group, moieties that are known to have potential for broad reactivity or interactions with multiple protein families. Therefore, proactive characterization is critical.
Q2: My initial screen showed high potency for my target kinase. Is that enough to assume specificity?
A2: No. High on-target potency is an excellent starting point, but it does not guarantee specificity. Many ATP-binding pockets, particularly within the human kinome, share significant structural homology. A compound that binds potently to one kinase may have micromolar or even nanomolar affinity for several others. For instance, a study in Cell Chemical Biology highlighted that even well-characterized inhibitors often have multiple, functionally significant off-targets that were not initially appreciated. It is essential to perform broader selectivity profiling to understand the compound's true interaction landscape.
Q3: What are Pan-Assay Interference Compounds (PAINS) and could A-1138 be one?
A3: PAINS are chemical compounds that appear as "hits" in many different high-throughput screens but are, in fact, false positives. They often act through non-specific mechanisms, such as forming aggregates that sequester proteins, reacting chemically with assay reagents, or exhibiting redox activity. The nitrile group in A-1138, while a common feature in legitimate inhibitors, can sometimes be a structural alert for potential reactivity or metabolic instability. It is crucial to rule out PAINS behavior early.
Q4: How can I preemptively assess the off-target potential of A-1138?
A4: A tiered approach is recommended.
-
Computational Assessment: In silico modeling can predict potential off-targets based on structural similarity to known ligands and binding pocket homology.
-
Broad Selectivity Screening: Utilize large-scale panel screening services (e.g., kinome scans, GPCR panels) to empirically test for interactions against hundreds of targets in a single experiment.
-
Orthogonal Assays: Validate primary target engagement using multiple, distinct assay formats (e.g., biochemical vs. cell-based) to ensure the observed activity is not an artifact of a specific technology.
Part 2: Troubleshooting Experimental Issues
This section provides a structured, question-and-answer guide to address specific problems you may encounter in the lab, linking them to potential off-target effects of A-1138.
Issue 1: Inconsistent IC50 values between biochemical and cell-based assays.
Q: I've confirmed A-1138 has a 50 nM IC50 in my biochemical assay, but in my cell-based assay (e.g., Western blot for p-substrate), the potency is much weaker (>1 µM). Why is there a discrepancy?
A: This is a classic challenge that can stem from several factors beyond simple cell permeability issues. The discrepancy strongly suggests the engagement of cellular factors not present in the purified biochemical system.
-
Causality: The reduced apparent potency in cells could be due to high plasma protein binding, rapid cellular metabolism of A-1138, or engagement with an abundant intracellular off-target that effectively sequesters the compound, reducing the free concentration available to bind the intended target. A study in Nature Reviews Drug Discovery emphasizes the importance of understanding compound concentration at the site of action.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing IC50 value discrepancies.
-
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to ~80% confluency. Treat experimental groups with DMSO (vehicle) or varying concentrations of A-1138 (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours.
-
Heating: Harvest cells, resuspend in PBS, and divide each sample into multiple aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, leaving one aliquot at room temperature as a control.
-
Lysis & Separation: Lyse the cells via freeze-thaw cycles. Pellet the precipitated/denatured proteins by centrifugation at high speed.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blot.
-
Interpretation: If A-1138 binds to your target, it will stabilize the protein, leading to less denaturation at higher temperatures. This results in a "shift" in the melting curve compared to the DMSO control. A lack of a shift indicates poor target engagement in the cellular environment.
-
Issue 2: The observed phenotype does not match the known function of the target.
Q: I'm targeting Kinase X, which is reported to be involved in proliferation. However, treating cells with A-1138 induces a strong G2/M cell cycle arrest, a phenotype not previously associated with Kinase X inhibition. Is my initial hypothesis wrong?
A: While it's possible you've discovered a novel function for Kinase X, it is more probable that the unexpected phenotype is caused by A-1138 inhibiting one or more off-target kinases that regulate the cell cycle, such as CDKs or PLK1.
-
Causality: The kinome is replete with proteins that have critical, well-defined roles in cell cycle progression. An off-target effect is a highly parsimonious explanation for a canonical phenotype emerging from a supposedly novel target. This underscores the need for rigorous target validation.
-
Recommended Strategy: The "Target Deconvolution Funnel"
Caption: A systematic workflow for deconvoluting on- and off-target effects.
-
Key Experimental Step: Genetic Target Validation
To definitively prove that the observed phenotype is linked to your primary target, use genetic methods to reduce the target's expression.
-
siRNA/shRNA: Transiently knock down the target protein. If inhibiting the kinase with A-1138 produces the same phenotype as reducing its protein levels, it provides strong evidence for an on-target effect.
-
CRISPR/Cas9: Generate a stable knockout cell line of your target. These cells should be resistant to the phenotype caused by A-1138 if the effect is on-target. If the knockout cells still show the G2/M arrest upon treatment, the effect is unequivocally off-target.
-
Issue 3: High levels of cytotoxicity are observed at concentrations near the cellular EC50.
Q: A-1138 effectively inhibits my target pathway at 1 µM, but I see significant cell death at 2-3 µM, making it difficult to establish a clean therapeutic window. What could be causing this toxicity?
A: A narrow window between efficacy and toxicity is often a hallmark of off-target liabilities. The toxicity may be completely independent of your intended target.
-
Causality: Potent inhibition of critical "housekeeping" kinases (e.g., those involved in metabolism or cell survival signaling) or other essential proteins can lead to rapid cytotoxicity. This is a common hurdle for kinase inhibitors due to the conserved nature of the ATP pocket.
-
Data to Generate:
| Experiment | Purpose | Example Data Interpretation |
| Apoptosis Assay (e.g., Caspase 3/7 Glo) | To determine if cell death is programmed (apoptotic). | A strong caspase signal suggests engagement of a pro-apoptotic pathway. |
| Broad Kinome Screen (e.g., DiscoverX KINOMEscan) | To identify potent off-targets across the kinome. | Potent (>90% inhibition) hits on kinases like ROCK or JNK could explain toxicity. |
| hERG Channel Assay | To test for cardiac liability, a common off-target effect. | Inhibition of the hERG channel is a major safety red flag. |
| Mitochondrial Toxicity Assay (e.g., Seahorse) | To assess impact on cellular metabolism. | Disruption of the electron transport chain can cause toxicity. |
-
Mitigation Strategy: Structure-Activity Relationship (SAR) Guided Optimization
-
Identify the Off-Target: Use the data above to pinpoint the most likely kinase(s) or protein(s) responsible for the toxicity.
-
Generate a Counter-Screen: Develop a specific biochemical assay for the identified toxicity target.
-
Synthesize Analogs: Work with a medicinal chemist to synthesize new versions of A-1138. The goal is to make modifications that disrupt binding to the toxicity target while maintaining or improving affinity for the primary target.
-
Test and Iterate: Screen the new analogs against both the primary target and the counter-screen target. This iterative process, known as Structure-Activity Relationship (SAR), aims to develop a molecule with a much-improved selectivity profile and a wider therapeutic window. This approach is a cornerstone of modern drug discovery.
-
References
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
-
Copeland, R. A. (2016). The challenges of drug discovery. Nature Reviews Drug Discovery, 15(7), 461-462. [Link]
-
Caron, P. R., Mullican, M. D., Mashal, R. D., Wilson, K. P., Su, M. S., & Murcko, M. A. (2001). From structure to drug: the evolving role of chemistry. Current Opinion in Chemical Biology, 5(4), 464-470. [Link]
Validation & Comparative
Benchmarking 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile against known inhibitors of [specific target]
As a Senior Application Scientist, this guide provides a comprehensive framework for benchmarking the novel compound, 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile (herein designated as CMPD-X), against established inhibitors of Janus Kinase 2 (JAK2). This document is structured to provide not only the experimental "how" but also the scientific "why," ensuring a robust and well-validated comparison.
Introduction: The Rationale for Targeting Janus Kinase 2 (JAK2)
Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling. It is a critical component of the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in immunity, cell growth, and hematopoiesis. Dysregulation of the JAK-STAT pathway, particularly through activating mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera and myelofibrosis. Consequently, the development of potent and selective JAK2 inhibitors is a significant focus in therapeutic drug discovery.
This guide outlines a head-to-head comparison of a novel chemical entity, CMPD-X, with well-characterized, clinically relevant JAK2 inhibitors, Ruxolitinib and Fedratinib. The objective is to provide a clear, data-driven assessment of CMPD-X's potential as a therapeutic candidate.
Signaling Pathway Context: The JAK-STAT Cascade
The diagram below illustrates the canonical JAK-STAT signaling pathway. Upon cytokine binding, receptor dimerization brings two JAK2 molecules into close proximity, leading to their trans-phosphorylation and activation. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate gene expression.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Compound Profiles
For this benchmarking study, we will evaluate the following compounds:
-
CMPD-X (Test Article): this compound. A novel compound with a potential inhibitory profile against tyrosine kinases.
-
Ruxolitinib (Reference 1): A potent, ATP-competitive inhibitor of both JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.
-
Fedratinib (Reference 2): A selective inhibitor of JAK2 over other JAK family members (JAK1, JAK3, TYK2), approved for the treatment of intermediate-2 and high-risk myelofibrosis.
Experimental Design & Protocols
To comprehensively evaluate CMPD-X, we will perform two key experiments: an in vitro biochemical assay to determine direct enzymatic inhibition and a cell-based assay to assess activity in a biological context.
In Vitro Biochemical Assay: JAK2 Kinase Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human JAK2 enzyme.
Principle: This assay quantifies the amount of ATP consumed by the JAK2 enzyme during the phosphorylation of a substrate peptide. A decrease in ATP consumption in the presence of an inhibitor corresponds to its potency. We will use a luminescence-based kinase assay kit for this purpose.
Workflow Diagram: In Vitro JAK2 Assay
Caption: Step-by-step workflow for the in vitro JAK2 enzymatic assay.
Detailed Protocol:
-
Compound Dilution: Prepare a 10-point serial dilution series for CMPD-X, Ruxolitinib, and Fedratinib in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Add 10 µL of a reaction mix containing recombinant JAK2 enzyme and a suitable substrate peptide (e.g., a poly-GT peptide) in kinase buffer.
-
Initiation: Add 10 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at its Michaelis-Menten constant (Km) for accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 20 µL of a kinase detection reagent (e.g., ADP-Glo™). This will stop the enzymatic reaction and convert the remaining ATP into a luminescent signal.
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Inhibition of STAT3 Phosphorylation
Objective: To measure the ability of the compounds to inhibit JAK2 signaling in a cellular context by quantifying the phosphorylation of its direct substrate, STAT3.
Principle: We will use the human erythroleukemia cell line HEL 92.1.7, which harbors the JAK2-V617F mutation, leading to constitutive activation of the JAK-STAT pathway and high basal levels of phosphorylated STAT3 (pSTAT3).
Workflow Diagram: Cell-Based pSTAT3 Assay dot digraph "Cell-Based pSTAT3 Assay Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, penwidth=1.5];
// Nodes A [label="1. Cell Seeding\nSeed HEL 92.1.7 cells in a 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Compound Treatment\nAdd serially diluted compounds to cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Incubation\n(37°C, 5% CO2, 2 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Cell Lysis\nLyse cells to release intracellular proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. pSTAT3 Quantification\nUse an ELISA-based kit or Western Blot to measure pSTAT3 levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Data Normalization\nNormalize pSTAT3 signal to total protein concentration", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="7. IC50 Determination\nPlot normalized data and calculate cellular IC50", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
A Head-to-Head Comparison of Biophysical Assays for Confirming the Binding Affinity of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. For any potential therapeutic agent, a deep understanding of its binding affinity to its target protein is a critical early step. This guide provides a comprehensive comparison of three powerful biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—for the validation and characterization of the binding affinity of the novel compound, 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile. While public information on the specific biological target of this compound is limited, this guide will use a hypothetical protein target, "Target X," for the purpose of illustrating the experimental designs and data interpretation. The principles and methodologies described herein are broadly applicable to the study of small molecule-protein interactions.
The compound this compound belongs to the arylpiperazine class, a scaffold known to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors, as well as other enzymes and ion channels.[1][2][3][4] Given this chemical lineage, rigorous biophysical characterization is essential to elucidate its specific binding properties and potential therapeutic applications.
This guide will delve into the theoretical underpinnings of SPR, ITC, and MST, providing detailed, step-by-step protocols for each. We will explore the causality behind experimental choices and present hypothetical, yet realistic, comparative data to aid in the selection of the most appropriate assay for your research needs.
The Contenders: A Trio of Biophysical Powerhouses
Choosing the right biophysical assay is a critical decision in the drug discovery workflow. Each technique offers a unique window into the molecular interaction, with its own set of strengths and limitations.
-
Surface Plasmon Resonance (SPR): A label-free optical technique that measures the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface.[5][6] SPR provides real-time kinetic data, allowing for the determination of both association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[7]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, ITC directly measures the heat changes that occur upon molecular binding.[8][9][10] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all in a single, label-free experiment.[11]
-
MicroScale Thermophoresis (MST): A powerful and versatile technique that measures the directed movement of molecules along a microscopic temperature gradient.[12][13] This movement, or thermophoresis, is sensitive to changes in the size, charge, and solvation shell of a molecule upon binding to a ligand. MST is known for its low sample consumption and tolerance of various buffer conditions.[14][15]
Experimental Deep Dive: Protocols and Rationale
The following sections provide detailed, step-by-step protocols for each biophysical assay, tailored for the characterization of the binding of this compound to our hypothetical Target X.
Surface Plasmon Resonance (SPR) Analysis
SPR is an excellent choice for obtaining detailed kinetic information about a binding interaction. The real-time nature of the data allows for a deep understanding of the binding mechanism.
Experimental Workflow Diagram (SPR):
Caption: SPR Experimental Workflow
Step-by-Step Protocol:
-
Protein and Compound Preparation:
-
Recombinantly express and purify Target X to >95% purity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the running buffer. The final DMSO concentration should be kept below 1% to minimize solvent effects.
-
-
Sensor Chip Immobilization:
-
Select a sensor chip appropriate for protein immobilization (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of Target X in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the serial dilutions of the compound over the immobilized Target X surface, followed by a dissociation phase where only running buffer flows over the chip.
-
Include a reference flow cell (either underivatized or with an immobilized irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[7]
-
Isothermal Titration Calorimetry (ITC)
ITC provides a wealth of thermodynamic data, offering insights into the driving forces behind the binding interaction.
Experimental Workflow Diagram (ITC):
Caption: ITC Experimental Workflow
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze the purified Target X extensively against the desired assay buffer to ensure a perfect buffer match between the protein and compound solutions.
-
Prepare a concentrated solution of this compound in the final dialysis buffer. A small amount of co-solvent (e.g., DMSO) may be necessary, but the concentration must be identical in both the protein and compound solutions.
-
Thoroughly degas both solutions to prevent bubble formation in the calorimeter.
-
-
ITC Experiment:
-
Load the Target X solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat released or absorbed.[9]
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to obtain the heat change for each injection.
-
These values are then plotted against the molar ratio of the compound to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[8][10] The entropy of binding (ΔS) can then be calculated.
-
MicroScale Thermophoresis (MST)
MST is a highly sensitive technique that is particularly useful for challenging targets and when sample consumption is a concern.
Experimental Workflow Diagram (MST):
Caption: MST Experimental Workflow
Step-by-Step Protocol:
-
Protein Labeling and Sample Preparation:
-
Label the purified Target X with a fluorescent dye (e.g., an NHS-ester reactive dye that targets primary amines).
-
Remove any unbound dye using a size-exclusion chromatography column.
-
Prepare a serial dilution of this compound.
-
Mix a constant concentration of the labeled Target X with each dilution of the compound.
-
-
MST Measurement:
-
Load the samples into hydrophilic or hydrophobic capillaries.
-
Place the capillaries in the MST instrument.
-
An infrared laser is used to create a precise temperature gradient within the capillary, and the movement of the fluorescently labeled protein is monitored.[12]
-
-
Data Analysis:
-
The change in fluorescence in the heated spot is measured and normalized.
-
The normalized fluorescence is plotted against the logarithm of the compound concentration.
-
The resulting binding curve is fitted to the appropriate equation to determine the dissociation constant (KD).[12]
-
Comparative Data Analysis
To illustrate the type of data obtained from each technique, the following table presents hypothetical, yet realistic, results for the binding of this compound and two alternative compounds to Target X.
| Compound | Assay | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | SPR | 50 | 2.5 | 1.25 | - | - | - |
| ITC | 65 | - | - | 1.1 | -8.5 | -1.2 | |
| MST | 55 | - | - | - | - | - | |
| Alternative Compound A | SPR | 120 | 1.8 | 2.16 | - | - | - |
| ITC | 150 | - | - | 0.9 | -6.2 | -2.8 | |
| MST | 135 | - | - | - | - | - | |
| Alternative Compound B | SPR | 25 | 5.0 | 1.25 | - | - | - |
| ITC | 30 | - | - | 1.0 | -10.1 | 0.5 | |
| MST | 28 | - | - | - | - | - |
Interpretation of Results:
The data presented in the table demonstrates a good concordance between the three techniques in determining the binding affinity (KD) of the compounds for Target X. This compound exhibits a mid-nanomolar affinity. Alternative Compound B shows a slightly higher affinity, while Alternative Compound A has a weaker affinity.
The SPR data provides valuable kinetic insights. For instance, both the primary compound and Alternative Compound B have the same dissociation rate (koff), suggesting they reside in the binding pocket for a similar duration. However, Alternative Compound B has a faster association rate (kon), indicating it binds more quickly to the target, which accounts for its higher overall affinity.
The ITC results offer a thermodynamic perspective. The binding of the primary compound is enthalpically driven (favorable ΔH) and slightly entropically penalized (unfavorable -TΔS). This suggests that the binding is driven by the formation of favorable interactions such as hydrogen bonds and van der Waals contacts.
Conclusion: Selecting the Right Tool for the Job
The confirmation of binding affinity is a cornerstone of early-stage drug discovery. As demonstrated in this guide, Surface Plasmon Resonance, Isothermal Titration Calorimetry, and MicroScale Thermophoresis are all powerful and reliable methods for characterizing the interaction between a small molecule, such as this compound, and its protein target.
-
SPR is the ideal choice when detailed kinetic information (on- and off-rates) is required to understand the dynamics of the binding event.[16][17][18]
-
ITC is unparalleled for its ability to provide a complete thermodynamic profile, revealing the driving forces behind the interaction.[11][]
-
MST offers a versatile and low-consumption alternative, particularly for challenging targets or when screening larger compound libraries.[13][14][15][20]
The choice of assay will ultimately depend on the specific scientific questions being addressed, the available instrumentation, and the properties of the molecules under investigation. In many cases, the use of two or more of these orthogonal techniques can provide a more complete and robust characterization of the binding interaction, leading to greater confidence in the data and more informed decisions in the drug discovery process.
References
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Di Paolo, J., & Moghaddam, S. (2013). Isothermal titration calorimetry in drug discovery. Methods in molecular biology (Clifton, N.J.), 1008, 429–454. [Link]
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Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
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Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]
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Geiger, F., et al. (2015). An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery. Journal of biomolecular screening, 20(8), 1013–1020. [Link]
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Frasca, V. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]
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TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
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Ciulli, A. (2013). Biophysical screening for the discovery of small-molecule ligands. Methods in molecular biology (Clifton, N.J.), 1008, 357–384. [Link]
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Wang, S., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
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Wang, S., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]
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Domainex. (n.d.). Fragment-based drug design using Microscale Thermophoresis. Retrieved from [Link]
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NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from [Link]
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Nicoya Lifesciences. (n.d.). Small Molecule Interactions. Retrieved from [Link]
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Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
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ResearchGate. (2015). (PDF) An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery. [Link]
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Sygnature Discovery. (n.d.). Microscale Thermophoresis (MST) as a novel, alternative biophysical method for fragment screening and hit profiling. Retrieved from [Link]
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FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]
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ACS Omega. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
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Molecules. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. [Link]
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MDPI. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. [Link]
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BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. [Link]
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Farmaco. (1995). 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2. [Link]
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PubChem. (n.d.). 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(2-nitrophenoxy)propan-2-ol hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]
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DrugMAP. (n.d.). Details of the Drug. Retrieved from [Link]
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A Comparative Guide to the Synthesis and Biological Evaluation of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of the novel compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile. Designed for researchers in drug discovery and medicinal chemistry, this document offers a reproducible synthetic protocol, outlines key analytical characterization techniques, and proposes a rationale for its biological screening based on the well-established activities of its core chemical scaffolds. Furthermore, a comparative analysis with structurally related compounds is presented to contextualize its potential therapeutic value.
Introduction: The Rationale for Investigation
The 4-methoxyphenylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous centrally acting agents. Derivatives of this structure have shown significant affinity for a range of biological targets, including serotonin and dopamine receptors, making them valuable leads in the development of treatments for neuropsychiatric disorders.[1][2][3][4] The incorporation of a 3-oxopropanenitrile fragment introduces a reactive and versatile chemical handle, potentially modulating the parent molecule's pharmacokinetic and pharmacodynamic properties. This guide addresses the reproducible synthesis of the title compound and proposes a strategic approach to its biological characterization.
Section 1: Synthesis and Characterization
The synthesis of this compound can be reliably achieved through the amide coupling of 1-(4-methoxyphenyl)piperazine with a suitable cyanoacetic acid derivative. The proposed synthetic route is outlined below, followed by a detailed experimental protocol and characterization data.
1.1: Proposed Synthetic Workflow
The logical approach to the target molecule involves the activation of a carboxylic acid, specifically cyanoacetic acid, followed by nucleophilic acyl substitution by the secondary amine of 1-(4-methoxyphenyl)piperazine. To facilitate this, cyanoacetic acid can be converted to a more reactive species, such as an acyl chloride or an activated ester. A common and effective method involves the use of carbodiimide coupling agents.
Caption: Synthetic workflow for the target compound.
1.2: Detailed Experimental Protocol
Materials:
-
1-(4-Methoxyphenyl)piperazine
-
Cyanoacetic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of cyanoacetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM at 0 °C, add EDC·HCl (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 20 minutes to allow for the formation of the activated ester.
-
Add 1-(4-methoxyphenyl)piperazine (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
1.3: Structural Characterization
The unambiguous structural confirmation of the synthesized compound is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.[5][6][7][8][9]
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons (singlet, ~3.8 ppm), the piperazine ring protons (multiplets), and the methylene protons of the propanenitrile moiety (singlet). |
| ¹³C NMR | Signals for the aromatic carbons, the methoxy carbon, the piperazine carbons, the carbonyl carbon, the methylene carbon, and the nitrile carbon. |
| HRMS (ESI+) | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition. |
Section 2: Proposed Biological Evaluation
The 4-methoxyphenylpiperazine scaffold is a well-known pharmacophore that interacts with various central nervous system (CNS) targets.[1][2] This provides a strong rationale for screening this compound against a panel of CNS-related receptors and enzymes.
2.1: Primary Screening Cascade
A tiered approach to biological evaluation is recommended, starting with in vitro binding assays to identify primary targets, followed by functional assays and potentially in vivo models for promising hits.
Caption: Proposed biological screening cascade.
2.2: Detailed Assay Protocols
a) Serotonin and Dopamine Receptor Binding Assays:
-
Principle: Competitive radioligand binding assays will be used to determine the affinity of the test compound for a panel of serotonin (e.g., 5-HT1A, 5-HT7) and dopamine (e.g., D2) receptors.
-
Procedure:
-
Prepare cell membranes from cell lines stably expressing the receptor of interest.
-
Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
-
b) Acetylcholinesterase (AChE) Inhibition Assay:
-
Principle: A colorimetric assay based on the Ellman's method to measure AChE activity.
-
Procedure:
-
Pre-incubate AChE with varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate acetylthiocholine and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Monitor the production of the yellow-colored product at 412 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Section 3: Comparative Analysis
To contextualize the potential of this compound, its profile should be compared with established compounds sharing the 4-methoxyphenylpiperazine core.
| Compound | Primary Biological Target(s) | Reported Activity | Reference |
| 1-(2-Methoxyphenyl)piperazine (o-MeOPP) | 5-HT Receptor Agonist/Antagonist | Active metabolite of some antidepressant and antipsychotic drugs. | [1] |
| WAY-100635 | 5-HT1A Receptor Antagonist | Potent and selective antagonist, widely used as a research tool. | [3] |
| Donepezil | Acetylcholinesterase Inhibitor | Treatment for Alzheimer's disease (structurally distinct but functionally relevant comparator). | [10] |
| Target Compound | To be determined | To be determined | N/A |
This comparative framework will allow for a clear assessment of the novelty and potential advantages of the title compound's biological profile once determined.
Conclusion
This guide provides a robust and reproducible framework for the synthesis and biological evaluation of the novel compound this compound. The proposed synthetic route is based on well-established amide coupling methodologies, and the suggested biological screening cascade is logically derived from the known pharmacology of the 4-methoxyphenylpiperazine scaffold. By following the detailed protocols and comparative analysis outlined herein, researchers can efficiently characterize this new chemical entity and assess its potential as a lead compound in CNS drug discovery.
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Comparative analysis of the pharmacokinetic profiles of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile and its lead analogs
This guide provides a comprehensive framework for the comparative analysis of the pharmacokinetic (PK) profiles of the novel compound 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile and its lead analogs. As researchers and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities is paramount for their progression from discovery to clinical candidates.[1][2][3] This document will delve into the established pharmacokinetic characteristics of the core 4-methoxyphenylpiperazine (MeOPP) moiety, present methodologies for a robust comparative analysis, and offer detailed experimental protocols.
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its ability to modulate physicochemical and pharmacokinetic properties.[4][5] Arylpiperazine derivatives, in particular, have been incorporated into a multitude of drugs targeting a wide array of biological pathways.[4][6] The journey of a drug candidate is often dictated by its pharmacokinetic behavior, which determines its bioavailability, efficacy, and potential for toxicity.[2][7] Early and thorough ADME assessment is therefore not just a regulatory requirement but a critical step in identifying promising candidates and mitigating late-stage attrition.[3][8]
The Pharmacokinetic Landscape of the 4-Methoxyphenylpiperazine Core
While specific data for this compound is not yet publicly available, extensive research on its core structure, 1-(4-methoxyphenyl)piperazine (MeOPP), provides a strong foundation for predicting its metabolic fate.
Metabolism: The primary metabolic pathway for MeOPP is O-demethylation to 1-(4-hydroxyphenyl)piperazine (4-HO-PP).[9][10] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[9][10][11] It is important to note that CYP2D6 is a polymorphically expressed enzyme, which can lead to significant inter-individual variability in metabolism.[9][10] The piperazine ring itself can also undergo degradation.[9][10] In vitro microsomal assays have identified CYP1A2 and CYP3A4 as other isoenzymes involved in the metabolism of various piperazine derivatives.[12]
Excretion: Following metabolism, the resulting metabolites, primarily in conjugated forms (e.g., glucuronides), are excreted renally.[13] A portion of the parent drug may also be excreted unchanged in the urine.[13][14]
This established metabolic pathway for the MeOPP core serves as a crucial starting point for designing metabolism studies for our lead compound and its analogs. It is highly probable that they will undergo similar biotransformations.
Comparative In Vitro ADME Profiling: A Step-by-Step Approach
In vitro ADME assays are indispensable for the early-stage screening of drug candidates, offering a controlled environment to assess specific pharmacokinetic properties before moving into more complex in vivo studies.[1][2][3]
Comparative Data Summary (Hypothetical)
The following table illustrates how data from in vitro ADME assays for this compound (Lead Compound) and two hypothetical analogs could be presented for comparative analysis.
| Parameter | Lead Compound | Analog A | Analog B | Rationale & Interpretation |
| Aqueous Solubility (µM) | 25 | 150 | 5 | Higher solubility (Analog A) is generally favorable for oral absorption. Poor solubility (Analog B) may require formulation strategies. |
| LogD at pH 7.4 | 2.8 | 2.1 | 3.5 | An optimal LogD (typically 1-3) balances solubility and permeability. High LogD (Analog B) may lead to poor solubility and high plasma protein binding. |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 15 | 20 | 8 | High permeability (Analogs A & Lead) suggests good potential for oral absorption. Low permeability (Analog B) may indicate absorption issues. |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.5 | 1.2 | 3.5 | An efflux ratio >2 (Analog B) suggests the compound is a substrate for efflux transporters like P-glycoprotein, which can limit absorption.[15] |
| Plasma Protein Binding (%) | 92 | 85 | 99 | High plasma protein binding (Analog B) can limit the free drug available to exert its pharmacological effect. |
| Microsomal Stability (t½, min) | 45 | 60 | 15 | Longer half-life in liver microsomes (Analog A) suggests lower intrinsic clearance and potentially longer duration of action in vivo. Rapid metabolism (Analog B) may lead to poor bioavailability. |
| CYP2D6 Inhibition (IC₅₀, µM) | >50 | >50 | 2.5 | Potent inhibition of key CYP enzymes (Analog B) raises concerns for drug-drug interactions.[8] |
Experimental Workflow for In Vitro ADME Profiling
The following diagram outlines a typical workflow for the initial in vitro screening of your compounds.
Caption: Tiered approach for in vitro ADME screening.
Detailed Experimental Protocols
Objective: To determine the rate of metabolism of the test compounds in human liver microsomes.
Materials:
-
Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Causality: The use of an NADPH regenerating system is crucial as cytochrome P450 enzymes require NADPH as a cofactor for their catalytic activity. Quenching the reaction with a cold organic solvent like acetonitrile stops the enzymatic reaction and precipitates proteins, allowing for accurate quantification of the remaining parent drug.
In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Relevance
While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a whole organism.[16][17]
Comparative Data Summary (Hypothetical - Rat Model)
The following table provides an example of how key pharmacokinetic parameters from an in vivo study in rats could be compared.
| Parameter | Lead Compound | Analog A | Analog B | Rationale & Interpretation |
| Route of Administration | IV & PO | IV & PO | IV & PO | Intravenous (IV) administration provides a baseline for clearance and volume of distribution, while oral (PO) administration assesses bioavailability. |
| Dose (mg/kg) | 2 (IV), 10 (PO) | 2 (IV), 10 (PO) | 2 (IV), 10 (PO) | Using consistent doses allows for direct comparison of PK parameters. |
| Cmax (ng/mL) - PO | 850 | 1200 | 150 | The maximum plasma concentration reached after oral dosing. A very low Cmax (Analog B) may indicate poor absorption or high first-pass metabolism. |
| Tmax (h) - PO | 1.0 | 0.5 | 2.0 | The time to reach Cmax. A longer Tmax (Analog B) might suggest slower absorption. |
| AUCinf (ngh/mL) - IV | 2500 | 3000 | 1800 | The total drug exposure after IV administration. |
| AUCinf (ngh/mL) - PO | 5000 | 9000 | 900 | The total drug exposure after oral administration. |
| Clearance (CL) (mL/min/kg) | 13.3 | 11.1 | 18.5 | A measure of the body's efficiency in eliminating the drug. High clearance (Analog B) can lead to a short duration of action. |
| Volume of Distribution (Vdss) (L/kg) | 2.5 | 2.0 | 4.0 | Indicates the extent of drug distribution into tissues. A large Vd (Analog B) suggests extensive tissue distribution. |
| Half-life (t½) (h) | 2.2 | 2.8 | 1.5 | The time it takes for the plasma concentration to decrease by half. A short half-life (Analog B) may require more frequent dosing. |
| Oral Bioavailability (F%) | 40 | 60 | 10 | The fraction of the oral dose that reaches systemic circulation. High bioavailability (Analog A) is a desirable characteristic. Low bioavailability (Analog B) could be due to poor absorption or high first-pass metabolism. |
Experimental Workflow for an In Vivo Pharmacokinetic Study
This diagram illustrates the key stages of an in vivo PK study.
Caption: Workflow for an in vivo pharmacokinetic study.
Detailed Experimental Protocols
Objective: To determine and compare the pharmacokinetic profiles of the lead compound and its analogs after intravenous and oral administration in rats.
Materials:
-
Test compounds
-
Formulation vehicles (e.g., a solution for IV, a suspension for PO)
-
Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Formulation: Prepare a suitable formulation for each compound for both IV and PO administration. For poorly soluble compounds, a vehicle containing solubilizing agents may be necessary.[18]
-
Dosing:
-
IV Group: Administer the compound via tail vein injection at a specific dose (e.g., 2 mg/kg).
-
PO Group: Administer the compound via oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., 100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[18][19]
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
-
Bioanalysis: Store plasma samples at -80°C until analysis. Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key PK parameters (Cmax, Tmax, AUC, CL, Vd, t½, and F%).[19]
Trustworthiness: The inclusion of both IV and PO arms in the study design is critical for a self-validating system. The IV data provides the "true" clearance and volume of distribution, which are then used to accurately calculate the absolute oral bioavailability from the PO data.
Concluding Remarks
The comparative analysis of the pharmacokinetic profiles of this compound and its lead analogs is a data-driven process that systematically evaluates their potential as drug candidates. By leveraging the known metabolic pathways of the arylpiperazine core and employing a tiered approach of in vitro and in vivo studies, researchers can make informed decisions to select compounds with the most promising drug-like properties for further development. The experimental protocols provided herein offer a robust framework for generating high-quality, reproducible data, ensuring the scientific integrity of the evaluation.
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In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. (2008). Xenobiotica. Available from: [Link]
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Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. (2011-04). Xenobiotica. Available from: [Link]
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Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs. (2015-08). Clinical Pharmacokinetics. Available from: [Link]
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Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023-01-30). Pharmaceuticals. Available from: [Link]
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Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. (2011-05-01). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. (1998-08). Journal of Clinical Psychopharmacology. Available from: [Link]
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Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2023-04). Pharmaceuticals. Available from: [Link]
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Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. (2004-07). Pharmacopsychiatry. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile
Hazard Assessment and Characterization
Before any handling or disposal, a thorough risk assessment is paramount. The chemical structure of 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile suggests potential hazards that must be respected. Piperazine derivatives can cause severe skin and eye irritation, and may lead to allergic reactions.[1] Nitrile compounds are known for their potential toxicity, as they can release cyanide upon metabolism or decomposition under certain conditions. Therefore, this compound should be treated as a hazardous substance.
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Potential Hazard | Associated Functional Group | Required Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | Piperazine | Chemical-resistant gloves (Nitrile), Lab coat |
| Serious Eye Damage/Irritation | Piperazine | Safety goggles/glasses with side shields |
| Respiratory Irritation | Nitrile, Fine powder form | Use in a well-ventilated area or fume hood; N95 respirator if aerosols are generated |
| Acute Toxicity (if swallowed/inhaled) | Nitrile | Standard laboratory hygiene; avoid ingestion and inhalation |
This table is based on the analysis of structurally related compounds and general principles of chemical safety.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with preparation and ends with regulatory compliance. This workflow is designed to be a self-validating system, where each step mitigates a specific risk.
Pre-Disposal Preparations
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
-
Designate a Hazardous Waste Container: Procure a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and include the full chemical name: this compound.[1]
-
Assemble PPE: Ensure all necessary PPE, as outlined in Table 1, is readily available and in good condition.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Carefully transfer any solid this compound waste into the designated hazardous waste container.
-
This includes contaminated consumables such as weighing paper, pipette tips, and gloves.
-
-
Liquid Waste:
-
If the compound is in solution, do not dispose of it down the sink.[2]
-
Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Avoid mixing with incompatible wastes. Check with your EHS department for specific guidance on solvent compatibility.
-
Decontamination of Equipment
Any non-disposable equipment that has come into contact with the chemical must be thoroughly decontaminated.
-
Rinse with an Appropriate Solvent: Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual compound.
-
Collect the Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected in the designated liquid hazardous waste container.[1]
-
Wash with Soap and Water: After the solvent rinse, wash the equipment with soap and water.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1][3]
-
Collect Absorbed Material: Carefully collect the absorbed material and place it in the designated solid hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area thoroughly using the decontamination procedure outlined above.
Regulatory Compliance: The Final Step
The disposal of hazardous waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave".[4][5][6]
-
Waste Manifest: Ensure that all hazardous waste is accompanied by a properly completed hazardous waste manifest when it is transported for disposal.[7]
-
Licensed Disposal Facility: Your institution's EHS department will arrange for the collection and transport of the hazardous waste to a licensed treatment, storage, and disposal facility (TSDF).[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- CymitQuimica. (n.d.). Safety Data Sheet.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- NC State University. (2015, June 5). Handling Chemical Waste [Video]. YouTube.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
